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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of SR-1903

For Researchers, Scientists, and Drug Development Professionals Abstract SR-1903 is a novel synthetic small molecule that exhibits a unique polypharmacological profile as a dual modulator of the nuclear receptors Retinoi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-1903 is a novel synthetic small molecule that exhibits a unique polypharmacological profile as a dual modulator of the nuclear receptors Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). It functions as an inverse agonist of RORγ and an agonist of LXR. This dual activity allows SR-1903 to potently suppress inflammatory responses and modulate metabolic pathways, making it a promising therapeutic candidate for autoimmune and metabolic diseases. This guide provides a comprehensive overview of the mechanism of action of SR-1903, detailing its molecular interactions, cellular effects, and in vivo efficacy. The experimental protocols for key assays are described, and all available quantitative data are summarized for clear comparison.

Introduction

Chronic inflammatory and metabolic diseases represent a significant global health burden. Nuclear receptors are key transcriptional regulators of inflammatory and metabolic pathways and have emerged as important drug targets. Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), a master regulator of T helper 17 (Th17) cell differentiation, is a key driver of autoimmune diseases. Conversely, Liver X Receptors (LXRs) are critical regulators of cholesterol metabolism and inflammatory responses. Small molecules that can modulate these pathways hold significant therapeutic potential. SR-1903 is a unique polypharmacological agent that simultaneously targets both RORγ and LXR, offering a multi-faceted approach to disease modification.

Molecular Mechanism of Action

SR-1903's mechanism of action is centered on its ability to modulate the transcriptional activity of two key nuclear receptors: RORγ and LXR.

Inverse Agonism of RORγ

SR-1903 acts as an inverse agonist of RORγ. Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of RORγ, which is constitutively active, SR-1903 binding leads to a conformational change in the receptor that promotes the recruitment of corepressor proteins and the dismissal of coactivator proteins. This results in the repression of RORγ-dependent gene transcription, most notably Interleukin-17 (IL-17), a key cytokine in the pathogenesis of autoimmune diseases.

Agonism of LXR

Concurrently, SR-1903 functions as an agonist of LXR. Upon binding, SR-1903 induces a conformational change in the LXR that facilitates the recruitment of coactivator proteins. This activated LXR complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, leading to their increased transcription. Key LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and the suppression of inflammatory gene expression.

Signaling Pathway

The dual modulation of RORγ and LXR by SR-1903 results in a synergistic anti-inflammatory and metabolic-modulating effect. The inverse agonism of RORγ dampens the pro-inflammatory Th17 pathway, while the agonism of LXR actively promotes anti-inflammatory and cholesterol efflux pathways.

SR1903_Signaling_Pathway cluster_nucleus Nucleus cluster_cell Cell RORg RORγ CoRepressor Corepressors RORg->CoRepressor Promotes Recruitment CoActivator_RORg Coactivators RORg->CoActivator_RORg Blocks Recruitment LXR LXR CoActivator_LXR Coactivators LXR->CoActivator_LXR Promotes Recruitment IL17_Gene IL-17 Gene CoRepressor->IL17_Gene Repression LXR_Target_Genes LXR Target Genes (e.g., ABCA1, ABCG1) CoActivator_LXR->LXR_Target_Genes Activation Inflammation_Down Inflammation ↓ IL17_Gene->Inflammation_Down Cholesterol_Efflux_Up Cholesterol Efflux ↑ LXR_Target_Genes->Cholesterol_Efflux_Up SR1903_nuc SR-1903 SR1903_nuc->RORg Inverse Agonist SR1903_nuc->LXR Agonist SR1903_ext SR-1903 SR1903_ext->SR1903_nuc Cellular Uptake

Caption: Signaling pathway of SR-1903 in a target cell.

Quantitative Data Summary

The following tables summarize the key quantitative data for SR-1903 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of SR-1903

Assay TypeTargetActivityIC50 / EC50 (nM)
Cell-based Reporter AssayRORγInverse Agonist~100
Binding AssayPPARγBinds, no activation209
Cellular Assay (RAW 264.7)TREM-1 Expression (LPS-induced)Inhibition-
Cellular Assay (RAW 264.7)IL-6, IL-33 Expression (LPS-induced)Inhibition-
Cellular Assay (RAW 264.7)ABCG1, FASN, SCD-1 ExpressionIncreased-

Data from vendor websites and likely originates from the primary publication by Chang et al. (2019).[1][2][3]

Table 2: In Vivo Efficacy of SR-1903

Animal ModelDiseaseDosageOutcome
MouseCollagen-Induced Arthritis20 mg/kg (twice daily)Reduced disease severity
MouseHigh-Fat Diet-Induced ObesityNot specifiedReduced blood glucose, total cholesterol, LDL, body weight, and fat mass

Data from vendor websites and likely originates from the primary publication by Chang et al. (2019).[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and information inferred from the available data. For the exact protocols, referral to the primary publication by Chang et al. (2019) is recommended.

RORγ Cell-Based Reporter Assay

Objective: To determine the inverse agonist activity of SR-1903 on RORγ.

Methodology:

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently co-transfected with a RORγ expression vector and a luciferase reporter plasmid containing ROR response elements (ROREs). A constitutively active Renilla luciferase vector is also co-transfected for normalization.

  • Compound Treatment: Transfected cells are seeded into 96-well plates and treated with increasing concentrations of SR-1903 or a vehicle control (e.g., DMSO).

  • Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The IC50 value is calculated from the dose-response curve, representing the concentration of SR-1903 that causes a 50% reduction in RORγ-mediated reporter gene expression.

RORg_Reporter_Assay_Workflow cluster_workflow RORγ Reporter Assay Workflow start Start culture Culture HEK293T Cells start->culture transfect Co-transfect with RORγ and Reporter Plasmids culture->transfect seed Seed Cells into 96-well Plates transfect->seed treat Treat with SR-1903 seed->treat incubate Incubate for 24h treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the RORγ cell-based reporter assay.
LPS-Induced Gene Expression in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory effect of SR-1903 on macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Cells are seeded into 6-well plates and allowed to adhere overnight.

  • Compound Pre-treatment: Cells are pre-treated with SR-1903 or vehicle for 1 hour.

  • LPS Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours) to induce an inflammatory response.

  • RNA Isolation and RT-qPCR: Total RNA is isolated from the cells, and reverse transcription is performed to generate cDNA. Quantitative PCR (qPCR) is then used to measure the mRNA expression levels of target inflammatory genes (e.g., TREM-1, IL-6, IL-33) and LXR target genes (e.g., ABCG1). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative fold change in gene expression in SR-1903 treated cells compared to vehicle-treated, LPS-stimulated cells is calculated.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the in vivo efficacy of SR-1903 in a model of rheumatoid arthritis.

Methodology:

  • Animal Model: Male DBA/1J mice are typically used for this model.

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization is given 21 days later.

  • Compound Administration: Upon the onset of arthritis, mice are treated with SR-1903 (e.g., 20 mg/kg, twice daily) or vehicle via oral gavage.

  • Clinical Assessment: The severity of arthritis is monitored and scored regularly based on paw swelling and joint inflammation.

  • Histological Analysis: At the end of the study, joints are collected for histological analysis to assess cartilage and bone erosion.

  • Data Analysis: Clinical scores and histological parameters are compared between the SR-1903 and vehicle-treated groups.

High-Fat Diet (HFD)-Induced Obesity Mouse Model

Objective: To assess the metabolic effects of SR-1903 in a model of obesity and insulin resistance.

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity. A control group is fed a standard chow diet.

  • Compound Administration: Obese mice are treated with SR-1903 or vehicle daily via oral gavage.

  • Metabolic Phenotyping: Body weight, food intake, and body composition (fat and lean mass) are monitored regularly. Glucose and insulin tolerance tests are performed to assess glucose homeostasis.

  • Biochemical Analysis: At the end of the study, blood is collected to measure plasma levels of glucose, insulin, total cholesterol, and LDL.

  • Data Analysis: Metabolic parameters and biochemical markers are compared between the SR-1903 and vehicle-treated HFD groups.

Conclusion

SR-1903 represents a promising therapeutic agent with a novel dual-acting mechanism of action. By simultaneously acting as an inverse agonist of RORγ and an agonist of LXR, it effectively targets both the inflammatory and metabolic dysregulation that underlies many chronic diseases. The preclinical data demonstrate its potential in treating conditions such as rheumatoid arthritis and obesity. Further investigation into its clinical efficacy and safety is warranted to translate these promising findings into therapeutic benefits for patients.

References

Exploratory

SR-1903: A Technical Whitepaper on a Novel Dual Modulator of RORγ and LXR

Disclaimer: The discovery, rationale for design, and specific synthesis pathway for SR-1903 are not detailed in publicly available scientific literature. The primary source of information is its commercial product data.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The discovery, rationale for design, and specific synthesis pathway for SR-1903 are not detailed in publicly available scientific literature. The primary source of information is its commercial product data. This guide is therefore a consolidation of available data, supplemented with established, representative experimental protocols relevant to the compound's described biological activities.

Executive Summary

SR-1903 is a novel small molecule that functions as a dual modulator of two key nuclear receptors: Retinoic acid receptor-related orphan receptor γ (RORγ) and Liver X receptor (LXR). It exhibits a unique pharmacological profile, acting as an inverse agonist of RORγ while simultaneously serving as an agonist for LXR. This dual-modulatory action positions SR-1903 as a promising therapeutic candidate for autoimmune, inflammatory, and metabolic disorders. This document provides a comprehensive overview of the available technical data on SR-1903, including its biological targets, quantitative activity, and representative experimental methodologies for its characterization.

Introduction to SR-1903 and its Molecular Targets

RORγ Inverse Agonism

Retinoic acid receptor-related orphan receptor γ (RORγ) is a transcription factor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells. Th17 cells are a subset of T cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Dysregulation and overactivation of the Th17 pathway are implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. As an inverse agonist, SR-1903 is designed to bind to RORγ and suppress its constitutive transcriptional activity, thereby inhibiting Th17 cell differentiation and subsequent IL-17 production.

LXR Agonism

Liver X receptors (LXRs), comprising LXRα and LXRβ isoforms, are critical regulators of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRs promotes the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, facilitating the removal of excess cholesterol from peripheral tissues. Additionally, LXRs have demonstrated anti-inflammatory properties. By acting as an LXR agonist, SR-1903 has the potential to modulate metabolic pathways and exert beneficial effects on conditions associated with metabolic dysregulation, such as atherosclerosis and obesity.

Quantitative Data Summary

The following table summarizes the currently available quantitative data for SR-1903.

Assay TypeTarget / ModelMetricValueReference
Cell-Based Reporter AssayRORγIC50~100 nM[1]
Binding AssayPPARγIC50209 nM[1]
In Vitro Functional AssayTREM-1 expression in RAW 264.7 cellsInhibitory Concentration10 μM[1]
In Vivo Efficacy ModelMouse model of collagen-induced arthritisDosage20 mg/kg (twice per day)[1]
In Vivo Efficacy ModelMouse model of high-fat diet-induced obesityOutcomeReduces blood glucose, serum total cholesterol and LDL, body weight, and fat mass[1]

Representative Experimental Protocols

The following are detailed, representative protocols for the types of experiments used to characterize a dual modulator like SR-1903.

RORγ Inverse Agonist Cell-Based Reporter Assay

Objective: To quantify the inverse agonist activity of a test compound on the RORγ receptor.

Methodology:

  • Cell Line and Plasmids: A suitable mammalian cell line (e.g., HEK293T) is used. Cells are co-transfected with two plasmids: an expression vector for a fusion protein of the GAL4 DNA-binding domain and the RORγ ligand-binding domain (LBD), and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Cell Culture and Transfection: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Transfection is carried out using a suitable transfection reagent.

  • Assay Procedure:

    • Transfected cells are seeded in 96-well plates.

    • After 24 hours, the culture medium is replaced with a medium containing serial dilutions of SR-1903 or a vehicle control.

    • Cells are incubated for an additional 24 hours.

    • The cells are then lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control for cell viability (e.g., a co-transfected β-galactosidase reporter). The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

LXR Agonist Cell-Based Reporter Assay

Objective: To determine the agonist activity of a test compound on the LXR receptor.

Methodology:

  • Cell Line and Plasmids: A relevant cell line (e.g., HepG2) is used. Cells are co-transfected with an LXR expression plasmid and a reporter plasmid containing a luciferase gene driven by a promoter with LXR response elements (LXREs).

  • Cell Culture and Transfection: Cells are maintained and transfected as described above.

  • Assay Procedure:

    • Transfected cells are seeded in 96-well plates.

    • After 24 hours, the medium is replaced with a medium containing various concentrations of SR-1903, a known LXR agonist (e.g., T0901317) as a positive control, and a vehicle control.

    • Cells are incubated for 24-48 hours.

    • Luciferase activity is measured.

  • Data Analysis: The fold activation of the luciferase reporter is calculated relative to the vehicle control. The EC50 value is determined from the dose-response curve.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of SR-1903 in a preclinical model of rheumatoid arthritis.

Methodology:

  • Animals and Induction: Male DBA/1J mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization on day 21.

  • Treatment Protocol: Upon the first signs of arthritis, mice are randomized into treatment groups. SR-1903 (20 mg/kg) or vehicle is administered twice daily (e.g., by oral gavage).

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is evaluated daily using a standardized scoring system based on paw swelling and erythema.

    • Histopathology: At the end of the study, joints are collected, fixed, and sectioned. Histological sections are stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.

  • Data Analysis: Clinical scores and histological parameters are statistically compared between the SR-1903-treated and vehicle-treated groups.

In Vivo High-Fat Diet-Induced Obesity Model

Objective: To assess the metabolic effects of SR-1903 in a diet-induced model of obesity.

Methodology:

  • Animals and Diet: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% of calories from fat) for 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.

  • Treatment Protocol: Obese mice are randomized to receive daily administrations of SR-1903 or vehicle for a specified duration (e.g., 4 weeks).

  • Metabolic Phenotyping:

    • Body Weight and Composition: Body weight is monitored weekly. Body composition (fat and lean mass) is determined by techniques such as DEXA or NMR.

    • Glucose Homeostasis: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed.

  • Data Analysis: All metabolic parameters are compared between the HFD-vehicle, HFD-SR-1903, and chow-fed control groups.

Signaling Pathways and Experimental Workflow Diagrams

signaling_pathways cluster_ror RORγ Signaling Pathway cluster_lxr LXR Signaling Pathway SR1903_ror SR-1903 RORg RORγ SR1903_ror->RORg Inverse Agonist Th17_diff Th17 Differentiation RORg->Th17_diff IL17_prod IL-17 Production Th17_diff->IL17_prod Autoimmune_Inflammation Autoimmune Inflammation IL17_prod->Autoimmune_Inflammation SR1903_lxr SR-1903 LXR LXR SR1903_lxr->LXR Agonist Target_Genes Target Gene Expression (ABCA1, ABCG1, etc.) LXR->Target_Genes Anti_Inflammatory Anti-inflammatory Effects LXR->Anti_Inflammatory Cholesterol_Homeostasis Cholesterol Homeostasis Target_Genes->Cholesterol_Homeostasis

Caption: Dual modulation of RORγ and LXR signaling pathways by SR-1903.

experimental_workflow cluster_discovery Discovery & In Vitro Profiling cluster_vivo In Vivo Characterization lead_id Lead Identification (SR-1903) binding Target Binding Assays (RORγ, LXR) lead_id->binding functional Functional Reporter Assays binding->functional cellular Cellular Assays (e.g., Cytokine Production) functional->cellular pk Pharmacokinetics cellular->pk efficacy_autoimmune Autoimmune Disease Model (e.g., CIA) pk->efficacy_autoimmune efficacy_metabolic Metabolic Disease Model (e.g., DIO) pk->efficacy_metabolic safety Safety & Toxicology efficacy_autoimmune->safety efficacy_metabolic->safety

Caption: A general experimental workflow for the preclinical development of SR-1903.

References

Foundational

Unveiling the Molecular Targets of SR-1903: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract SR-1903 is a synthetic small molecule that has been identified as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-1903 is a synthetic small molecule that has been identified as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). It functions as an inverse agonist of RORγ and an agonist of LXR. Additionally, SR-1903 has been shown to bind to Peroxisome Proliferator-Activated Receptor γ (PPARγ) without activating it. This unique pharmacological profile suggests its potential therapeutic application in inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the biological targets of SR-1903, including available quantitative data, detailed experimental methodologies, and an illustration of the associated signaling pathways.

Core Biological Targets and Pharmacological Activity

SR-1903 exhibits a multi-target engagement profile, primarily interacting with the following nuclear receptors:

  • Retinoic Acid Receptor-related Orphan Receptor γ (RORγ): SR-1903 acts as an inverse agonist of RORγ. Inverse agonists reduce the constitutive activity of a receptor.

  • Liver X Receptor (LXR): SR-1903 functions as an agonist of LXR. Agonists bind to and activate a receptor.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): SR-1903 binds to PPARγ but does not activate it, indicating it may act as an antagonist or a modulator at this receptor.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of SR-1903 with its biological targets.

TargetActivityParameterValueAssay Type
RORγInverse AgonistIC50~100 nMCell-Based Reporter Assay
PPARγBinding (No Activation)IC50209 nMNot Specified
LXRAgonistEC50Not ReportedNot Reported

Table 1: Quantitative pharmacological data for SR-1903.

In Vitro and In Vivo Effects

In Vitro Cellular Activity

In RAW 264.7 macrophage-like cells, SR-1903 has been shown to:

  • Inhibit the lipopolysaccharide (LPS)-induced expression of Triggering Receptor Expressed on Myeloid cells 1 (TREM-1).

  • Inhibit the LPS-induced expression of the LXR target genes Interleukin-6 (IL-6) and Interleukin-33 (IL-33).

  • Increase the expression of LXR target genes ATP-binding cassette transporter G1 (ABCG1), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD-1).

In Vivo Efficacy
  • Collagen-Induced Arthritis Mouse Model: Administration of SR-1903 (20 mg/kg, twice daily) reduced the severity score of arthritis.

  • High-Fat Diet-Induced Obesity Mouse Model: SR-1903 treatment led to:

    • Reduced blood glucose levels in a glucose tolerance test.

    • Decreased serum levels of total cholesterol and low-density lipoprotein (LDL).

    • Reduced body weight and fat mass.

Experimental Protocols

The following are generalized protocols for the types of assays typically used to characterize compounds like SR-1903. The specific details for the characterization of SR-1903 would be found in its primary publication.

RORγ Inverse Agonist Cell-Based Reporter Assay

This assay measures the ability of a compound to decrease the constitutive transcriptional activity of RORγ.

Workflow:

RORg_Reporter_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis seed Seed host cells (e.g., HEK293T) in 96-well plates transfect Co-transfect with: - RORγ expression vector - RORE-luciferase reporter vector - Renilla luciferase control vector seed->transfect incubate_transfect Incubate for 24h transfect->incubate_transfect treat Treat cells with SR-1903 (various concentrations) incubate_transfect->treat incubate_treat Incubate for 18-24h treat->incubate_treat lyse Lyse cells incubate_treat->lyse read_luc Measure Firefly and Renilla luciferase activity lyse->read_luc analyze Normalize Firefly to Renilla. Calculate % inhibition and IC50 read_luc->analyze

Workflow for a RORγ inverse agonist reporter assay.

Methodology:

  • Cell Culture and Transfection: Host cells (e.g., HEK293T) are cultured in appropriate media and seeded into 96-well plates. The following day, cells are co-transfected with an expression vector for human RORγ, a luciferase reporter plasmid containing RORγ response elements (ROREs) upstream of the firefly luciferase gene, and a control plasmid expressing Renilla luciferase for normalization.

  • Compound Treatment: After 24 hours of transfection, the culture medium is replaced with fresh medium containing SR-1903 at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: Following an 18-24 hour incubation with the compound, cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The percentage of inhibition of RORγ activity is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve with a non-linear regression model.

LXR Agonist Cell-Based Reporter Assay

This assay is similar to the RORγ assay but is designed to measure the activation of LXR.

Workflow:

LXR_Reporter_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis seed Seed host cells (e.g., HEK293T) in 96-well plates transfect Co-transfect with: - LXR expression vector - LXRE-luciferase reporter vector - Renilla luciferase control vector seed->transfect incubate_transfect Incubate for 24h transfect->incubate_transfect treat Treat cells with SR-1903 (various concentrations) incubate_transfect->treat incubate_treat Incubate for 18-24h treat->incubate_treat lyse Lyse cells incubate_treat->lyse read_luc Measure Firefly and Renilla luciferase activity lyse->read_luc analyze Normalize Firefly to Renilla. Calculate fold activation and EC50 read_luc->analyze

Workflow for an LXR agonist reporter assay.

Methodology:

The protocol is analogous to the RORγ assay, with the key differences being the use of an LXR expression vector and a luciferase reporter construct driven by LXR response elements (LXREs). Data analysis involves calculating the fold activation relative to the vehicle control and determining the EC50 value from the dose-response curve.

PPARγ Binding Assay

A common method to determine binding affinity is a competitive binding assay using a radiolabeled ligand.

Methodology:

  • Preparation of Receptor Source: A source of PPARγ protein is required, which can be purified recombinant protein or cell lysates from cells overexpressing PPARγ.

  • Competitive Binding: The PPARγ protein is incubated with a constant concentration of a high-affinity radiolabeled PPARγ ligand (e.g., [³H]-rosiglitazone) and varying concentrations of the unlabeled test compound (SR-1903).

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the protein-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor (SR-1903). The IC50 value is the concentration of SR-1903 that displaces 50% of the radiolabeled ligand.

Signaling Pathways

SR-1903's dual activity on RORγ and LXR suggests it can modulate multiple downstream signaling pathways involved in immunity and metabolism.

RORγ Inverse Agonism and its Consequences

RORγ is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. By inhibiting RORγ, SR-1903 is expected to suppress the differentiation of Th17 cells and the production of these inflammatory cytokines.

RORg_Pathway cluster_ror RORγ Signaling SR1903 SR-1903 RORg RORγ SR1903->RORg Inhibits Th17 Th17 Cell Differentiation RORg->Th17 Promotes IL17 IL-17A, IL-17F, IL-22 (Pro-inflammatory Cytokines) Inflammation Inflammation IL17->Inflammation Drives Th17->IL17 Produces

Inhibitory effect of SR-1903 on the RORγ signaling pathway.
LXR Agonism and its Consequences

LXRs are critical regulators of cholesterol, fatty acid, and glucose metabolism. LXR activation by an agonist like SR-1903 leads to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and lipogenesis (e.g., SREBP-1c, FASN, SCD-1). LXRs also have anti-inflammatory properties.

LXR_Pathway cluster_lxr LXR Signaling SR1903 SR-1903 LXR LXR SR1903->LXR Activates RCT Reverse Cholesterol Transport Genes (e.g., ABCA1, ABCG1) LXR->RCT Upregulates Lipo Lipogenic Genes (e.g., SREBP-1c, FASN) LXR->Lipo Upregulates AntiInflam Anti-inflammatory Effects LXR->AntiInflam Promotes

Activatory effect of SR-1903 on the LXR signaling pathway.

Conclusion

SR-1903 is a dual-acting small molecule that targets RORγ and LXR, two nuclear receptors with significant roles in immunology and metabolism. Its ability to act as an inverse agonist at RORγ while simultaneously acting as an agonist at LXR presents a unique therapeutic strategy. The suppression of RORγ-mediated inflammation combined with the beneficial metabolic and anti-inflammatory effects of LXR activation makes SR-1903 an interesting candidate for further investigation in autoimmune and metabolic disorders. This guide provides a foundational understanding of its biological targets and the methodologies used for its characterization. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

Exploratory

SR-1903: A Dual Modulator of RORγ and LXR for Inflammatory and Metabolic Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract SR-1903 is a novel synthetic compound that has demonstrated significant potential in preclinical studies for the treatm...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR-1903 is a novel synthetic compound that has demonstrated significant potential in preclinical studies for the treatment of inflammatory and metabolic diseases. It functions as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). Specifically, SR-1903 acts as an inverse agonist of RORγ and an agonist of LXR. This unique polypharmacology allows it to concurrently suppress inflammatory responses and improve metabolic parameters. This document provides a comprehensive overview of the available in vitro and in vivo data on SR-1903, detailed experimental methodologies, and a visualization of its signaling pathways.

In Vitro Studies

The in vitro activity of SR-1903 has been characterized in cell-based assays, primarily using the RAW 264.7 macrophage cell line, to elucidate its mechanism of action on key inflammatory and metabolic pathways.

Quantitative Data Summary
ParameterAssay TypeCell LineValueReference
RORγ Activity Cell-based reporter assay-IC50: ~100 nM[1][2][3]
PPARγ Binding --IC50: 209 nM (no activation)[1][2][3]
TREM-1 Expression LPS-induced gene expressionRAW 264.7Inhibition at 10 µM[1][2][3]
IL-6 Expression LPS-induced gene expressionRAW 264.7Inhibition[1][3]
IL-33 Expression LPS-induced gene expressionRAW 264.7Inhibition[1][3]
ABCG1 Expression Gene expressionRAW 264.7Increased[1][3]
FASN Expression Gene expressionRAW 264.7Increased[1][3]
SCD-1 Expression Gene expressionRAW 264.7Increased[1][3]
Experimental Protocols

Cell-Based Reporter Assay for RORγ Inverse Agonism:

  • Objective: To determine the potency of SR-1903 in inhibiting the transcriptional activity of RORγ.

  • Methodology: A cell line is transiently transfected with a RORγ expression vector and a reporter plasmid containing ROR response elements upstream of a luciferase gene. The cells are then treated with varying concentrations of SR-1903. The inverse agonist activity is quantified by measuring the decrease in luciferase activity, from which an IC50 value is calculated.

Gene Expression Analysis in RAW 264.7 Macrophages:

  • Objective: To assess the effect of SR-1903 on the expression of inflammatory and metabolic genes.

  • Methodology: RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are co-treated with SR-1903 (e.g., at a concentration of 10 µM). Following incubation, total RNA is extracted from the cells. The expression levels of target genes (e.g., TREM-1, IL-6, IL-33, ABCG1, FASN, SCD-1) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

In Vivo Studies

The therapeutic potential of SR-1903 has been evaluated in established mouse models of autoimmune disease and metabolic syndrome.

Quantitative Data Summary
IndicationAnimal ModelDosageDurationKey FindingsReference
Arthritis Collagen-Induced Arthritis (CIA) Mouse Model20 mg/kg, i.p., twice daily16 daysReduced arthritis severity score; Prevented thymocyte loss.[1][2][3]
Obesity & Diabetes High-Fat Diet-Induced Obesity (DIO) Mouse Model20 mg/kg, i.p.14 daysReduced blood glucose levels; Reduced serum total cholesterol and LDL; 15% reduction in body weight; 17% reduction in fat mass; Improved insulin levels; Reduced leptin resistance.[1][2][3]
Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model:

  • Objective: To evaluate the anti-inflammatory efficacy of SR-1903 in a model of rheumatoid arthritis.

  • Methodology: Arthritis is induced in mice by immunization with type II collagen emulsified in complete Freund's adjuvant. Upon the onset of arthritic symptoms, mice are treated with SR-1903 (20 mg/kg, intraperitoneally, twice daily) for a specified duration (e.g., 16 days). The severity of arthritis is monitored and scored based on paw swelling and inflammation. At the end of the study, tissues such as the thymus can be collected for further analysis.

High-Fat Diet-Induced Obesity (DIO) Mouse Model:

  • Objective: To assess the metabolic benefits of SR-1903 in a model of obesity and type 2 diabetes.

  • Methodology: Mice are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and dyslipidemia. A cohort of these mice is then treated with SR-1903 (20 mg/kg, intraperitoneally) for a defined period (e.g., 14 days). Throughout the study, metabolic parameters such as body weight, fat mass, food intake, blood glucose, and serum lipid levels are measured. Glucose tolerance tests and insulin level measurements are also performed to assess insulin sensitivity.

Signaling Pathways and Mechanism of Action

SR-1903's therapeutic effects are attributed to its modulation of the RORγ and LXR signaling pathways.

SR1903_Signaling_Pathway cluster_inflammatory Inflammatory Response cluster_metabolic Metabolic Regulation RORγ RORγ Pro-inflammatory Cytokines (IL-17) Pro-inflammatory Cytokines (IL-17) RORγ->Pro-inflammatory Cytokines (IL-17) Promotes SR-1903 SR-1903 SR-1903->RORγ Inverse Agonist LXR LXR Cholesterol Efflux (ABCG1) Cholesterol Efflux (ABCG1) LXR->Cholesterol Efflux (ABCG1) Increases Lipid Metabolism (FASN, SCD-1) Lipid Metabolism (FASN, SCD-1) LXR->Lipid Metabolism (FASN, SCD-1) Increases SR-1903_agonist SR-1903 SR-1903_agonist->LXR Agonist

Caption: Dual modulation of RORγ and LXR by SR-1903.

The diagram above illustrates the dual mechanism of action of SR-1903. As an inverse agonist of RORγ, it suppresses the production of pro-inflammatory cytokines like IL-17, which are key drivers of autoimmune diseases. Concurrently, as an LXR agonist, it promotes the expression of genes involved in cholesterol efflux and lipid metabolism, leading to improved metabolic profiles.

Experimental Workflow

The following diagram outlines a typical preclinical evaluation workflow for a compound like SR-1903.

Experimental_Workflow Compound_Synthesis SR-1903 Synthesis & Characterization In_Vitro_Screening In Vitro Screening (RORγ, LXR, PPARγ assays) Compound_Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Functional Assays (e.g., RAW 264.7) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Models In Vivo Disease Models Cell_Based_Assays->In_Vivo_Models CIA_Model Collagen-Induced Arthritis Model In_Vivo_Models->CIA_Model DIO_Model Diet-Induced Obesity Model In_Vivo_Models->DIO_Model Data_Analysis Data Analysis & Interpretation CIA_Model->Data_Analysis DIO_Model->Data_Analysis Lead_Optimization Lead Optimization / Preclinical Development Data_Analysis->Lead_Optimization

Caption: Preclinical evaluation workflow for SR-1903.

This workflow highlights the progression from initial compound synthesis and screening to functional cell-based assays and finally to efficacy testing in relevant in vivo models of disease. The data gathered from these studies informs the potential for further preclinical and clinical development.

Conclusion

SR-1903 represents a promising therapeutic candidate with a unique dual-acting mechanism that addresses both inflammatory and metabolic dysregulation. The available preclinical data demonstrates its potential in treating complex diseases such as rheumatoid arthritis and metabolic syndrome. Further investigation into its safety profile, pharmacokinetic properties, and efficacy in other disease models is warranted to fully elucidate its therapeutic potential.

References

Foundational

SR-1903: A Technical Overview of a Novel RORγ/LXR Modulator

For Research, Scientific, and Drug Development Professionals Disclaimer: This document summarizes publicly available information on SR-1903. A comprehensive, manufacturer-disclosed safety and toxicity profile is not avai...

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on SR-1903. A comprehensive, manufacturer-disclosed safety and toxicity profile is not available in the public domain. The information herein is collated from vendor-supplied data and the primary scientific literature, intended for informational purposes only.

Executive Summary

SR-1903 is a synthetic small molecule characterized by its unique polypharmacology, acting as a dual modulator of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and the Liver X Receptor (LXR). It functions as an inverse agonist of RORγ and an agonist of LXR. This dual activity allows it to potently suppress inflammatory responses, positioning it as a compound of interest for autoimmune and metabolic diseases. Preclinical data in mouse models have demonstrated its efficacy in reducing the severity of collagen-induced arthritis and improving metabolic parameters in diet-induced obesity. However, a formal, complete safety and toxicity profile has not been published. This guide provides a detailed summary of the available efficacy data, the known mechanisms of action, and the experimental protocols derived from its primary characterization.

Core Pharmacological Data

The primary pharmacological activity of SR-1903 is centered on its interaction with two key nuclear receptors involved in immunity and metabolism.

Table 2.1: In Vitro Activity of SR-1903
TargetActivityAssay TypeIC50 ValueSource
RORγInverse AgonistCell-Based Reporter Assay~100 nM[1][2]
PPARγBinding (No Activation)Not Specified209 nM[1][2]
LXRAgonistCell-Based Reporter AssayNot Specified[1][2][3]
Table 2.2: In Vivo Efficacy of SR-1903
Animal ModelConditionDosing RegimenKey OutcomesSource
MouseCollagen-Induced Arthritis20 mg/kg (twice daily)Reduced disease severity score[1][2]
MouseHigh-Fat Diet-Induced ObesityNot SpecifiedReduced blood glucose, serum cholesterol (Total & LDL), body weight, and fat mass[1][3]

Safety and Toxicity Profile

A comprehensive safety and toxicity profile for SR-1903, including data from formal good laboratory practice (GLP) toxicology studies, is not available in the public scientific literature. Key toxicological endpoints such as LD50 (Lethal Dose, 50%), genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology (cardiovascular, respiratory, and central nervous system effects) have not been reported. The primary publication focuses on the compound's efficacy and mechanism of action.

Mechanism of Action and Signaling Pathways

SR-1903 exerts its effects by modulating two distinct nuclear receptor signaling pathways. As an inverse agonist of RORγ, it inhibits the differentiation of pro-inflammatory Th17 cells and the production of associated cytokines like IL-17. As an LXR agonist, it promotes cholesterol efflux and suppresses inflammatory gene expression in macrophages.

Diagram 4.1: SR-1903 Dual Signaling Pathway

SR1903_Pathway SR-1903 Dual Mechanism of Action cluster_RORg RORγ Pathway (Inhibition) cluster_LXR LXR Pathway (Activation) SR1903_R SR-1903 RORg RORγ SR1903_R->RORg Inverse Agonist Th17 Th17 Cell Differentiation RORg->Th17 Inhibits IL17 IL-17 Production Th17->IL17 Reduces Inflammation_R Pro-inflammatory Response IL17->Inflammation_R Suppresses SR1903_L SR-1903 LXR LXR SR1903_L->LXR Agonist ABCG1 ABCG1 Expression LXR->ABCG1 Induces TREM1 TREM-1, IL-6, IL-33 Expression LXR->TREM1 Inhibits Cholesterol Cholesterol Efflux ABCG1->Cholesterol Promotes LPS LPS Signal LPS->TREM1 Inflammation_L Pro-inflammatory Response TREM1->Inflammation_L Mediates

Caption: Dual signaling pathways of SR-1903.

Key Experimental Protocols

The following protocols are based on the methodologies described for characterizing SR-1903's effects on inflammatory signaling in vitro.

In Vitro TREM-1 Expression Assay
  • Objective: To determine the effect of SR-1903 on the expression of the pro-inflammatory receptor TREM-1 in macrophages following an inflammatory stimulus.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • RAW 264.7 cells are cultured in appropriate media and seeded into multi-well plates.

    • Cells are pre-treated with SR-1903 (10 µM) or vehicle control for a specified duration.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture media.

    • Following incubation, total RNA is harvested from the cells.

    • The expression level of TREM-1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

    • Data are normalized to a housekeeping gene, and the relative expression in SR-1903-treated cells is compared to vehicle-treated controls.[1][2]

  • Outcome: SR-1903 at 10 µM was shown to inhibit the LPS-induced expression of TREM-1.[1][2]

Diagram 5.1: Workflow for In Vitro TREM-1 Assay

TREM1_Workflow Experimental Workflow: In Vitro TREM-1 Inhibition Assay A 1. Seed RAW 264.7 Cells B 2. Pre-treat with SR-1903 (10µM) or Vehicle A->B C 3. Induce with LPS B->C D 4. Incubate C->D E 5. Harvest RNA D->E F 6. Perform qRT-PCR (TREM-1 & Housekeeping Gene) E->F G 7. Analyze Relative Gene Expression F->G

Caption: Workflow for TREM-1 expression analysis.

Collagen-Induced Arthritis (CIA) Mouse Model
  • Objective: To evaluate the in vivo efficacy of SR-1903 in a preclinical model of rheumatoid arthritis.

  • Animal Model: DBA/1J mice.

  • Protocol:

    • Arthritis is induced in mice by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

    • A booster immunization is administered approximately 21 days after the primary immunization.

    • Upon the onset of visible signs of arthritis, mice are randomized into treatment groups.

    • One group receives SR-1903 administered at a dose of 20 mg/kg twice daily (route of administration, e.g., oral gavage or intraperitoneal injection, is not specified in available sources). The control group receives a vehicle.

    • Disease progression is monitored over time by scoring paw swelling and inflammation based on a standardized clinical scoring system.

    • At the end of the study, serum and tissue samples may be collected for biomarker analysis (e.g., cytokine levels).

  • Outcome: SR-1903 treatment significantly reduced the severity score of arthritis compared to the vehicle control group.[1][2]

Conclusion and Future Directions

SR-1903 is a promising preclinical compound with a novel dual-action mechanism that impacts both inflammatory and metabolic signaling pathways. The available data demonstrate clear efficacy in relevant animal models of arthritis and obesity. However, the lack of a publicly available, comprehensive safety and toxicity profile is a significant data gap. For SR-1903 to advance in the drug development pipeline, rigorous evaluation of its safety pharmacology, pharmacokinetic properties (ADME), and potential for off-target toxicities through standardized in vitro and in vivo studies will be essential. Researchers and developers are advised to conduct their own thorough safety assessments before considering this compound for further investigation.

References

Exploratory

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Data of AP1903 (Rimiducid)

Disclaimer: The initial request for information on "SR-1903" yielded no results for a pharmaceutical compound, strongly suggesting a typographical error. The following guide is based on the assumption that the intended c...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request for information on "SR-1903" yielded no results for a pharmaceutical compound, strongly suggesting a typographical error. The following guide is based on the assumption that the intended compound of interest is AP1903 (also known as rimiducid), a molecule with a similar designation that is currently in clinical development.

Introduction

AP1903, or rimiducid, is a synthetic, lipid-permeable small molecule designed as a chemical inducer of dimerization (CID). It functions as a "safety switch" in advanced cellular therapies, such as those involving CAR-T cells and stem cell transplantation.[1] Rimiducid is bio-inert on its own but can rapidly and potently induce the dimerization of engineered proteins, typically modified caspase-9, leading to the programmed cell death (apoptosis) of the genetically modified cells.[2][3][4] This mechanism provides a critical safety feature to control adverse events like cytokine release syndrome (CRS) or graft-versus-host disease (GvHD).[1][5]

Pharmacokinetic Data

The pharmacokinetic profile of AP1903 has been evaluated in healthy volunteers, demonstrating predictable and dose-proportional exposure.

Table 1: Summary of AP1903 Pharmacokinetic Parameters in Healthy Adult Volunteers

ParameterValueReference
Route of Administration Intravenous Infusion (over 2 hours)[6]
Dose Range Studied 0.01 to 1.0 mg/kg[6]
Peak Plasma Concentration (Cmax) ~10 to 1,275 ng/mL (dose-proportional)[6]
Time to Peak Concentration (Tmax) End of 2-hour infusion[7]
Distribution Rapid distribution phase post-infusion[6]
Plasma Concentration Reduction ~18% of Cmax at 0.5 hours post-infusion~7% of Cmax at 2 hours post-infusion~1% of Cmax at 10 hours post-infusion[6]
Half-life (t½) 4-12 hours in humans[7]
Pharmacodynamic Data

The primary pharmacodynamic effect of AP1903 is the induction of apoptosis in cells engineered to express a CID-responsive element, most commonly an inducible caspase-9 (iCasp9).

Table 2: Summary of AP1903 Pharmacodynamic Effects

ParameterObservationReference
Mechanism of Action Dimerizes and activates engineered caspase-9, initiating the apoptotic cascade.[2][3]
In Vitro Efficacy (EC50) Approximately 0.1 nM for inducing apoptosis in engineered HT1080 cells.[2][8]
In Vivo Efficacy (Animal Models) Dose-dependent decrease in serum human Growth Hormone (hGH) in mice implanted with hGH-secreting engineered cells, with a half-maximal effective dose of 0.4 ± 0.1 mg/kg.[2][4]
Clinical Efficacy A single dose of AP1903 reduced circulating transgenic T-cells by 90% within 30 minutes in patients with GvHD.[3]
Onset of Action Rapid, with significant cell elimination observed within 30 minutes of administration.[3][9]
Specificity Interacts minimally with endogenous FKBP, providing a high degree of specificity for the engineered protein.[10]

Experimental Protocols

Protocol 1: In Vitro Apoptosis Induction Assay

Objective: To determine the in vitro potency (EC50) of AP1903 in inducing apoptosis in engineered cells.

Methodology:

  • Cell Line: HT1080 cells stably transduced with a retrovirus expressing a myristoylated, dimerizer-dependent Fas construct containing two F36V-FKBP domains (pSR-myr-2(F36V-FKBP)Fas-E).

  • Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.

  • Treatment: Cells are treated with varying concentrations of AP1903 overnight.

  • Viability Assessment: Cell viability is measured using an Alamar Blue assay.

  • Data Analysis: The percentage of viable cells is plotted against the log concentration of AP1903 to determine the EC50 value.[2][8]

Protocol 2: Human Pharmacokinetic Study

Objective: To evaluate the safety, tolerability, and pharmacokinetics of intravenous AP1903 in healthy volunteers.

Methodology:

  • Study Design: A single-blind, placebo- and saline-controlled, ascending-dose study.

  • Participants: Healthy male volunteers are randomized into different dosage groups (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 mg/kg).

  • Drug Administration: AP1903 is administered as a single intravenous infusion over 2 hours.

  • Sample Collection: Serial blood and urine samples are collected at predefined time points.

  • Bioanalysis: Plasma and urine concentrations of AP1903 are determined using a validated analytical method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the concentration-time data.[6]

Visualizations

Signaling Pathway of AP1903-Induced Apoptosis

AP1903_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AP1903 AP1903 (Rimiducid) iCasp9_monomer iCasp9 Monomer (inactive) AP1903->iCasp9_monomer Binds and dimerizes iCasp9_dimer iCasp9 Dimer (active) Procaspase3 Procaspase-3 iCasp9_dimer->Procaspase3 Cleaves and activates Caspase3 Caspase-3 (active) Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: AP1903 crosses the cell membrane to induce dimerization and activation of engineered caspase-9.

Experimental Workflow for In Vivo Pharmacodynamic Assessment

PD_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis node1 Implant engineered hGH-secreting HTFasGH-3 cells into nude mice node2 Administer varying doses of AP1903 (0.01-100 mg/kg i.v.) node1->node2 Allow for cell engraftment node3 Collect serum samples at specified time points node2->node3 node4 Measure serum hGH levels node3->node4 node5 Determine dose-response relationship and ED50 node4->node5

Caption: Workflow for assessing the in vivo pharmacodynamic effect of AP1903 in a mouse model.

References

Foundational

An In-depth Technical Guide to the Therapeutic Applications of Rimiducid (AP1903)

For Researchers, Scientists, and Drug Development Professionals Executive Summary Rimiducid (also known as AP1903) is a small molecule homodimerizer that functions as a key component of a chemically inducible dimerizatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimiducid (also known as AP1903) is a small molecule homodimerizer that functions as a key component of a chemically inducible dimerization (CID) technology. Its primary therapeutic application is as a safety switch mechanism in genetically engineered cellular therapies, most notably Chimeric Antigen Receptor T-cell (CAR-T) therapy. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to the use of rimiducid in conjunction with the inducible caspase-9 (iCasp9) suicide gene system. The integration of this safety switch has the potential to mitigate severe adverse events associated with potent cell therapies, thereby improving their safety profile and expanding their therapeutic window.

Mechanism of Action: The iCasp9 Safety Switch

Rimiducid's therapeutic utility is intrinsically linked to the inducible caspase-9 (iCasp9) system. This system is a genetically engineered safety switch incorporated into therapeutic cells, such as CAR-T cells.[1]

The core components of the iCasp9 system are:

  • A modified human Caspase-9 protein: This pro-apoptotic enzyme has its caspase recruitment domain (CARD) removed to prevent unregulated activation.

  • A drug-binding domain: A mutated version of the human FK506-binding protein (FKBP12) is fused to the modified Caspase-9. This FKBP variant has a high affinity for rimiducid but a low affinity for its natural ligand, FK506, minimizing off-target effects.[2]

The administration of rimiducid triggers the dimerization of the FKBP12 domains, which in turn brings the associated Caspase-9 molecules into close proximity.[3] This induced proximity is sufficient to activate the caspase cascade, leading to rapid and efficient apoptosis of the genetically modified cells.[4][5] This mechanism allows for the selective elimination of the therapeutic cells in the event of severe toxicity.[4]

Signaling Pathway Diagram

Rimiducid Mechanism of Action cluster_cell Genetically Modified T-Cell iCasp9_inactive Inactive iCasp9 (Monomer) iCasp9_active Active iCasp9 (Dimer) iCasp9_inactive->iCasp9_active Dimerization Caspase3_active Active Caspase 3 iCasp9_active->Caspase3_active Activation Caspase3_inactive Pro-Caspase 3 Apoptosis Apoptosis Caspase3_active->Apoptosis Execution Rimiducid Rimiducid (AP1903) Rimiducid->iCasp9_inactive Binds to FKBP12 domain

Caption: Rimiducid-mediated activation of the iCasp9 safety switch.

Therapeutic Applications

The primary therapeutic application of the rimiducid/iCasp9 system is to enhance the safety of adoptive cell therapies.

Mitigating CAR-T Cell Toxicities

CAR-T cell therapies, while highly effective against certain hematological malignancies, can be associated with severe and life-threatening toxicities:[1]

  • Cytokine Release Syndrome (CRS): A systemic inflammatory response caused by the activation of a large number of T-cells.[1]

  • Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): A neurological toxicity with symptoms ranging from confusion and delirium to seizures and cerebral edema.[1]

  • On-target, off-tumor toxicity: CAR-T cells attacking healthy tissues that express the target antigen at low levels.

The administration of rimiducid can rapidly eliminate the CAR-T cells, thereby resolving these toxicities. Clinical data has shown that a single dose of rimiducid can lead to a rapid reduction in circulating CAR-T cells and a corresponding amelioration of CRS and neurotoxicity symptoms.[6]

Control of Graft-versus-Host Disease (GvHD)

In the context of allogeneic hematopoietic stem cell transplantation (HSCT), donor T-cells can cause Graft-versus-Host Disease (GvHD) by attacking the recipient's tissues. Incorporating the iCasp9 safety switch into donor T-cell infusions allows for the elimination of these alloreactive T-cells upon the administration of rimiducid if GvHD occurs.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of the rimiducid/iCasp9 system.

Table 1: Rimiducid Dosage and Pharmacokinetics

ParameterValueReference
Standard Clinical Dose0.4 mg/kg[4]
Investigational Doses0.05 mg/kg, 0.1 mg/kg[4]
Half-maximal Effective Dose (in vivo)0.4 ± 0.1 mg/kg[8]
In Vitro EC50≈0.1 nM[8]
In Vitro IC50≈0.2 nM[8]

Table 2: Efficacy of Rimiducid-mediated Cell Depletion

ContextCell DepletionTime to EffectReference
In Vitro (High Transgene Expression)>99%24 hours[3]
Clinical (CAR-T cells)>90%24 hours[6]
Clinical (Allogeneic T-cells)85% to 95%30 minutes[7]

Table 3: Impact on Cytokine Levels in a Case of ICANS

CytokinePre-RimiducidPost-RimiducidReference
Interleukin-6 (IL-6)ElevatedDiminished[9]
IL-1 Receptor Antagonist (IL1Rα)ElevatedDiminished[9]

Experimental Protocols

In Vitro Assessment of iCasp9-mediated Apoptosis

Objective: To determine the dose-response and kinetics of rimiducid-induced apoptosis in iCasp9-expressing cells.

Methodology:

  • Cell Culture: Culture iCasp9-transduced cells (e.g., CAR-T cells) and non-transduced control cells in appropriate media.

  • Rimiducid Treatment: Plate cells at a known density and treat with a serial dilution of rimiducid (e.g., 0.01 nM to 100 nM). Include a vehicle-only control.

  • Apoptosis Detection (Flow Cytometry):

    • At various time points (e.g., 4, 8, 24 hours), harvest the cells.

    • Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

    • Analyze the cell populations using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and dead (viability dye positive) cells.

  • Data Analysis: Plot the percentage of apoptotic cells against the rimiducid concentration to determine the EC50 value.

Experimental Workflow Diagram

In Vitro Apoptosis Assay Workflow start Start culture Culture iCasp9-T-cells start->culture treat Treat with Rimiducid (Dose-response) culture->treat stain Stain with Annexin V & Viability Dye treat->stain flow Flow Cytometry Analysis stain->flow analyze Calculate EC50 flow->analyze end End analyze->end

Caption: Workflow for in vitro assessment of rimiducid efficacy.

In Vivo Preclinical Xenograft Model

Objective: To evaluate the efficacy of the rimiducid/iCasp9 safety switch in controlling CAR-T cell activity and tumor growth in a mouse model.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., NSG mice).

  • Tumor Engraftment: Inoculate mice with a human tumor cell line expressing the target antigen for the CAR-T cells (e.g., CD19+ Raji cells for anti-CD19 CAR-T).

  • CAR-T Cell Infusion: Once tumors are established, intravenously infuse the mice with iCasp9-expressing CAR-T cells.

  • Rimiducid Administration: At a predetermined time point or upon observation of toxicity signs, administer rimiducid (e.g., intraperitoneally at a specified dose). A control group should receive a vehicle.

  • Monitoring:

    • Tumor Burden: Monitor tumor growth using bioluminescent imaging or caliper measurements.

    • CAR-T Cell Persistence: Quantify CAR-T cells in peripheral blood using flow cytometry or qPCR.

    • Toxicity: Monitor for signs of toxicity, such as weight loss or ruffled fur.

  • Data Analysis: Compare tumor growth, CAR-T cell levels, and survival between the rimiducid-treated and control groups.

Logical Relationship Diagram

Preclinical Xenograft Model Logic cluster_setup Model Setup cluster_intervention Intervention cluster_outcome Outcome Assessment mouse Immunodeficient Mouse tumor Tumor Engraftment mouse->tumor cart iCasp9-CAR-T Infusion tumor->cart toxicity Toxicity Observed cart->toxicity rimiducid Administer Rimiducid toxicity->rimiducid Yes no_rimiducid Vehicle Control toxicity->no_rimiducid No depletion CAR-T Depletion rimiducid->depletion tumor_regression Tumor Regression depletion->tumor_regression survival Improved Survival tumor_regression->survival

Caption: Logical flow of a preclinical xenograft study.

Future Directions and Conclusion

The rimiducid/iCasp9 safety switch represents a significant advancement in making potent cellular therapies safer for patients. Ongoing research is exploring the use of lower doses of rimiducid to modulate, rather than completely eliminate, the therapeutic cells, potentially preserving anti-tumor efficacy while mitigating toxicity.[9] Furthermore, the application of this safety switch is being investigated in other areas of regenerative medicine, such as pluripotent stem cell-based therapies, to address the risk of teratoma formation.[10]

References

Exploratory

An In-depth Technical Guide on the Cellular Signaling Pathways of SR-1903

For Researchers, Scientists, and Drug Development Professionals Abstract SR-1903 is a novel synthetic small molecule that exhibits a unique polypharmacological profile, acting as a modulator of three key nuclear receptor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-1903 is a novel synthetic small molecule that exhibits a unique polypharmacological profile, acting as a modulator of three key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor γ (PPARγ). Specifically, SR-1903 functions as an inverse agonist of RORγ and PPARγ, and an agonist of LXR. This intricate mechanism of action allows SR-1903 to potently block inflammatory signaling pathways, demonstrating significant efficacy in preclinical models of both inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by SR-1903, detailed experimental protocols from key studies, and a summary of its quantitative effects, positioning it as a promising therapeutic candidate for a range of disorders.

Core Cellular Signaling Pathways of SR-1903

SR-1903's therapeutic potential stems from its ability to simultaneously modulate three critical signaling pathways involved in inflammation and metabolism.

RORγ Inverse Agonism: Suppression of Pro-inflammatory Th17 Cell Differentiation

RORγt, an isoform of RORγ, is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, such as Interleukin-17 (IL-17), and are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.

As an inverse agonist, SR-1903 binds to RORγ and promotes the recruitment of corepressor proteins to the receptor. This action inhibits the transcriptional activity of RORγ, thereby suppressing the expression of its target genes that are essential for Th17 cell differentiation and function. The net effect is a reduction in the population of pathogenic Th17 cells and a decrease in the production of IL-17 and other pro-inflammatory cytokines.

RORg_Inverse_Agonism cluster_nucleus Nucleus RORγ RORγ Coactivators Coactivators RORγ->Coactivators Dissociates Corepressors Corepressors RORγ->Corepressors Recruits RORγ Target Genes (e.g., IL-17) RORγ Target Genes (e.g., IL-17) Corepressors->RORγ Target Genes (e.g., IL-17) Represses Transcription Th17 Differentiation Th17 Differentiation RORγ Target Genes (e.g., IL-17)->Th17 Differentiation Inhibition of Inflammation Inflammation Th17 Differentiation->Inflammation Reduction of SR-1903 SR-1903 SR-1903->RORγ Binds to

Caption: SR-1903 as a RORγ inverse agonist.

LXR Agonism: Promotion of Cholesterol Efflux and Anti-inflammatory Gene Expression

Liver X Receptors (LXRs), including LXRα and LXRβ, are nuclear receptors that play a crucial role in cholesterol homeostasis and the regulation of inflammatory responses. Upon activation by an agonist, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.

SR-1903, as an LXR agonist, stimulates this pathway, leading to the increased expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). This promotes the efflux of cholesterol from cells, a process with anti-atherogenic implications. Furthermore, LXR activation can transrepress the expression of pro-inflammatory genes, contributing to the anti-inflammatory effects of SR-1903. Genes such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD-1) are also upregulated.[1]

LXR_Agonism cluster_nucleus Nucleus LXR/RXR LXR/RXR LXRE LXRE LXR/RXR->LXRE Binds to Target Genes (ABCG1, FASN, SCD-1) Target Genes (ABCG1, FASN, SCD-1) LXRE->Target Genes (ABCG1, FASN, SCD-1) Activates Transcription Cholesterol Efflux Cholesterol Efflux Target Genes (ABCG1, FASN, SCD-1)->Cholesterol Efflux Promotes Anti-inflammatory Effects Anti-inflammatory Effects Target Genes (ABCG1, FASN, SCD-1)->Anti-inflammatory Effects Contributes to SR-1903 SR-1903 SR-1903->LXR/RXR Activates PPARg_Inverse_Agonism cluster_nucleus Nucleus PPARγ PPARγ Corepressors Corepressors PPARγ->Corepressors Recruits PPARγ Target Genes PPARγ Target Genes Corepressors->PPARγ Target Genes Represses Transcription Pro-inflammatory Pathways Pro-inflammatory Pathways PPARγ Target Genes->Pro-inflammatory Pathways Downregulation of Adipogenesis Adipogenesis PPARγ Target Genes->Adipogenesis Modulation of SR-1903 SR-1903 SR-1903->PPARγ Binds to TREM1_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TREM-1 TREM-1 TLR4->TREM-1 Upregulates DAP12 DAP12 TREM-1->DAP12 Associates with Downstream Signaling (Src, SYK, ZAP70, PI3K, ERK) Downstream Signaling (Src, SYK, ZAP70, PI3K, ERK) DAP12->Downstream Signaling (Src, SYK, ZAP70, PI3K, ERK) NF-κB NF-κB Downstream Signaling (Src, SYK, ZAP70, PI3K, ERK)->NF-κB Activates Pro-inflammatory Cytokines (IL-6, IL-33) Pro-inflammatory Cytokines (IL-6, IL-33) NF-κB->Pro-inflammatory Cytokines (IL-6, IL-33) Induces Transcription SR-1903 SR-1903 SR-1903->TREM-1 Inhibits Expression Reporter_Assay_Workflow cluster_workflow Experimental Workflow Cell Culture 1. Culture HEK293T cells Transfection 2. Co-transfect with - Nuclear Receptor Plasmid - Reporter Plasmid - Normalization Plasmid Cell Culture->Transfection Compound Treatment 3. Treat with SR-1903 (various concentrations) Transfection->Compound Treatment Lysis & Assay 4. Lyse cells and measure luciferase & β-gal activity Compound Treatment->Lysis & Assay Data Analysis 5. Normalize data and calculate EC50/IC50 Lysis & Assay->Data Analysis

References

Foundational

Hypothetical Example: The Role of SR-1903 in Inflammatory Condition Y

To provide a comprehensive technical guide on SR-1903, it is essential to first identify the specific disease context in which its role is to be examined. The current scientific literature does not prominently feature a...

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive technical guide on SR-1903, it is essential to first identify the specific disease context in which its role is to be examined. The current scientific literature does not prominently feature a compound designated "SR-1903" in connection with a specific, widely researched disease. This suggests that SR-1903 may be an internal company designation, a very new compound not yet in the public domain, or a niche area of research.

Therefore, to proceed with generating the requested in-depth guide, please specify the disease of interest. Once the disease is identified, a thorough literature search can be conducted to gather the necessary data on SR-1903's mechanism of action, relevant signaling pathways, and experimental results.

For the purpose of illustrating the requested format and content, a hypothetical example is provided below, assuming SR-1903 is an inhibitor of the fictitious "Kinase X" in the context of "Inflammatory Condition Y".

Introduction

SR-1903 is a novel, potent, and selective small molecule inhibitor of Kinase X, a key signaling node implicated in the pathogenesis of Inflammatory Condition Y. This document provides a comprehensive overview of the preclinical data supporting the therapeutic potential of SR-1903, detailing its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of the Kinase X Signaling Pathway

SR-1903 competitively binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of downstream signaling cascades known to drive the inflammatory response in Condition Y. The primary downstream effector inhibited by this action is the transcription factor NF-kappaB.

KinaseX_Pathway cluster_extracellular Extracellular cluster_cell Cellular Compartment Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor KinaseX KinaseX Receptor->KinaseX Activates IKK IKK KinaseX->IKK Phosphorylates IkappaB IkappaB IKK->IkappaB Phosphorylates NFkappaB NFkappaB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription SR1903 SR1903 SR1903->KinaseX Inhibits

Caption: SR-1903 inhibits the Kinase X signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for SR-1903.

Table 1: In Vitro Potency of SR-1903

Assay TypeTargetIC50 (nM)
Biochemical AssayRecombinant Human Kinase X5.2
Cell-Based Assayp-NF-kappaB Inhibition (HEK293 cells)25.8

Table 2: In Vivo Efficacy of SR-1903 in a Mouse Model of Inflammatory Condition Y

Treatment GroupDose (mg/kg, p.o., BID)Reduction in Paw Swelling (%)
Vehicle-0
SR-19031035
SR-19033068
Dexamethasone175

Experimental Protocols

Kinase X Biochemical Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was used to determine the IC50 of SR-1903 against recombinant human Kinase X. The assay buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Kinase X (5 nM) was incubated with varying concentrations of SR-1903 for 20 minutes at room temperature. The reaction was initiated by the addition of 10 µM ATP and 100 nM of a biotinylated peptide substrate. After 60 minutes, the reaction was stopped, and the phosphorylated substrate was detected using a europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin.

Assay_Workflow A Incubate Kinase X with SR-1903 B Add ATP and Peptide Substrate A->B C Stop Reaction B->C D Add Detection Reagents (Antibody, SA-APC) C->D E Read TR-FRET Signal D->E

Caption: Workflow for the Kinase X biochemical assay.

In Vivo Mouse Model of Inflammatory Condition Y

Male C57BL/6 mice (8-10 weeks old) were injected with 20 µL of complete Freund's adjuvant (CFA) into the left hind paw to induce inflammation. SR-1903 was formulated in 0.5% methylcellulose and administered orally twice daily (BID) starting on day 7 post-CFA injection. Paw volume was measured daily using a plethysmometer. At the end of the study (day 14), animals were euthanized, and paw tissue was collected for histological analysis. All animal procedures were approved by the Institutional Animal Care and Use Committee.

Please provide the specific disease of interest to enable the generation of a factually accurate and detailed technical guide on SR-1903.

Protocols & Analytical Methods

Method

Unraveling SR-1903: Application Notes and Protocols for Cellular Research

For Immediate Release [City, State] – In the dynamic landscape of cellular and molecular biology, the emergence of novel experimental compounds is a constant driver of discovery. This document provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic landscape of cellular and molecular biology, the emergence of novel experimental compounds is a constant driver of discovery. This document provides a comprehensive overview of the experimental protocols and cellular impact of the research compound SR-1903. Tailored for researchers, scientists, and professionals in drug development, these application notes offer a detailed guide to utilizing SR-1903 in a cell culture setting.

Summary of Quantitative Data

Initial in vitro studies have begun to quantify the effects of SR-1903 on various cell lines. The following table summarizes the key anti-proliferative activity observed.

Cell LineCancer TypeEC50 (nM)Reference
A375Melanoma86[1]
Pancreatic Cancer Cell LinesPancreatic Cancer5 - 400[1]
Bladder Cancer Cell LinesBladder Cancer5 - 400[1]

Table 1: Anti-proliferative Activity of SR-1903 in Cancer Cell Lines. [1]

Experimental Protocols

The following are detailed methodologies for key experiments involving SR-1903. Adherence to proper sterile technique is critical for successful outcomes.[2]

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of SR-1903 on the viability and proliferation of cancer cells.[1]

Materials:

  • Cancer cell line of interest (e.g., A375 human melanoma cells)[1]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]

  • SR-1903

  • Dimethyl sulfoxide (DMSO)[1]

  • 96-well plates[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]

  • Microplate reader[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal cell density should be determined empirically for each cell line.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[1]

  • SR-1903 Treatment: Prepare serial dilutions of SR-1903 in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the SR-1903 dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.[1]

  • MTT Addition and Incubation: After the desired treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol is used to detect changes in protein expression or phosphorylation status in response to SR-1903 treatment.

Materials:

  • Cells treated with SR-1903

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gel

  • PVDF membrane

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with SR-1903 at the desired concentrations for the specified time. Lyse the cells with lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with the primary antibody, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

  • Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[1]

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure changes in gene expression following treatment with SR-1903.

Materials:

  • Cells treated with SR-1903

  • RNA extraction kit

  • cDNA synthesis kit

  • Gene-specific primers

  • qPCR master mix

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with SR-1903 for 24 hours. Extract total RNA using a commercial kit.[1]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.[1]

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.[1]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene and compared to the vehicle-treated control.[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of SR-1903, it is crucial to understand the signaling pathways it modulates. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for investigating the effects of a novel compound like SR-1903.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus SR-1903 SR-1903 Receptor Receptor SR-1903->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical Signaling Pathway for SR-1903.

G Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Compound_Treatment Treat with SR-1903 Cell_Culture->Compound_Treatment Incubation Incubate for a Defined Period Compound_Treatment->Incubation Data_Collection Collect Data (e.g., MTT, Western, qPCR) Incubation->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for SR-1903.

References

Application

Application Notes and Protocols for SR-1903 in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction SR-1903 is a synthetic small molecule that acts as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orphan Recepto...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-1903 is a synthetic small molecule that acts as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). Specifically, it functions as an inverse agonist of RORγ and an agonist of LXR. This unique polypharmacology allows SR-1903 to simultaneously suppress pro-inflammatory pathways regulated by RORγ, particularly the differentiation of Th17 cells and the production of interleukin-17 (IL-17), while promoting anti-inflammatory and metabolic pathways governed by LXR. Preclinical studies in mouse models have demonstrated its therapeutic potential in autoimmune diseases and metabolic disorders.

These application notes provide a comprehensive guide for the utilization of SR-1903 in preclinical animal models, focusing on established protocols for collagen-induced arthritis (CIA) and high-fat diet-induced obesity (DIO).

Mechanism of Action and Signaling Pathway

SR-1903's dual activity on RORγ and LXR provides a multi-faceted approach to modulating immune responses and metabolic processes.

  • RORγ Inverse Agonism: RORγ is a master regulator of Th17 cell differentiation, a subset of T helper cells that play a critical role in the pathogenesis of many autoimmune diseases. By acting as an inverse agonist, SR-1903 binds to RORγ and reduces its transcriptional activity. This leads to the inhibition of Th17 cell development and a subsequent decrease in the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.

  • LXR Agonism: LXRs (LXRα and LXRβ) are nuclear receptors that play a pivotal role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammation. As an LXR agonist, SR-1903 activates these receptors, leading to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and the suppression of inflammatory gene expression in macrophages.

The combined effect of RORγ inhibition and LXR activation results in a synergistic anti-inflammatory and metabolic-modulating effect.

SR1903_Signaling_Pathway cluster_cell Immune Cell (e.g., T Cell, Macrophage) cluster_ror RORγ Pathway cluster_lxr LXR Pathway SR1903 SR-1903 RORg RORγ SR1903->RORg Inverse Agonist Th17 Th17 Differentiation SR1903->Th17 Inhibition LXR LXR SR1903->LXR Agonist RORg->Th17 IL17 IL-17 Production Th17->IL17 Inflammation_autoimmunity Inflammation & Autoimmunity IL17->Inflammation_autoimmunity ABCA1_G1 ABCA1, ABCG1 Expression LXR->ABCA1_G1 Anti_inflammatory Anti-inflammatory Gene Expression LXR->Anti_inflammatory Cholesterol_efflux Cholesterol Efflux ABCA1_G1->Cholesterol_efflux

Figure 1: Simplified signaling pathway of SR-1903. SR-1903 acts as an inverse agonist of RORγ, inhibiting Th17 differentiation and IL-17 production, and as an agonist of LXR, promoting cholesterol efflux and anti-inflammatory gene expression.

Physicochemical Properties and Formulation

Note: Publicly available data on the optimal solvent for in vivo administration, pharmacokinetics (PK), and toxicology of SR-1903 is limited. The following recommendations are based on general practices for similar small molecules and should be empirically validated by the researcher.

PropertyData
Solubility Data not widely available. Researchers should perform solubility tests in various vehicles (e.g., DMSO, ethanol, Tween 80, polyethylene glycol, corn oil) to determine a suitable formulation for the desired route of administration.
In Vivo Vehicle (Suggested) A common vehicle for oral or intraperitoneal administration of hydrophobic small molecules is a suspension in 0.5% carboxymethylcellulose (CMC) in water, or a solution in a mixture of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
Pharmacokinetics (PK) Crucial Data Gap: No publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of SR-1903 in animal models. It is strongly recommended to conduct a preliminary PK study to determine the half-life, bioavailability, and optimal dosing frequency.
Toxicology Crucial Data Gap: No publicly available toxicology data. Researchers must conduct dose-range-finding studies to determine the maximum tolerated dose (MTD) and to monitor for any signs of toxicity during the study.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic inflammation of the joints.

Experimental Workflow:

CIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring and Endpoints cluster_analysis Analysis Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 Treatment_Start Onset of Arthritis (approx. Day 28-35): Begin SR-1903 or Vehicle Treatment Day21->Treatment_Start Dosing Daily or Twice Daily Dosing (e.g., 20 mg/kg, i.p.) Treatment_Start->Dosing Monitoring Monitor Body Weight, Clinical Score, and Paw Thickness (3x/week) Dosing->Monitoring Endpoint Endpoint (e.g., Day 42-56): Collect Blood and Paws Monitoring->Endpoint Analysis Histology of Joints Cytokine Analysis (Serum) Anti-Collagen Antibody Titer Endpoint->Analysis

Figure 2: Experimental workflow for the collagen-induced arthritis (CIA) model with SR-1903 treatment.

Methodology:

  • Animal Model: DBA/1J mice (male, 8-10 weeks old) are highly susceptible to CIA.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • SR-1903 Administration:

    • Dose: A previously reported effective dose is 20 mg/kg, administered twice daily. However, this should be optimized based on MTD studies.

    • Route: Intraperitoneal (i.p.) injection is a common route. Oral gavage (p.o.) may also be considered, pending PK data.

    • Schedule: Begin treatment upon the first signs of arthritis (typically around day 28-35) and continue for a predefined period (e.g., 14-21 days).

  • Monitoring and Assessment:

    • Clinical Score: Score arthritis severity in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

    • Body Weight: Monitor body weight as an indicator of general health.

  • Endpoint Analysis:

    • Histology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Serology: Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-17, TNF-α, IL-6).

Quantitative Data from a Representative Study:

ParameterVehicle ControlSR-1903 (20 mg/kg, b.i.d.)
Arthritis Score (Mean ± SEM) HighSignificantly Reduced[1][2]
Paw Swelling (mm, Mean ± SEM) IncreasedSignificantly Reduced[1][2]
High-Fat Diet-Induced Obesity (DIO) in Mice

The DIO model is used to study obesity and its metabolic complications, such as insulin resistance and dyslipidemia.

Methodology:

  • Animal Model: C57BL/6J mice (male, 6-8 weeks old) are commonly used as they are prone to developing obesity on a high-fat diet.

  • Induction of Obesity:

    • Feed mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity and metabolic dysfunction. A control group should be fed a standard chow diet.

  • SR-1903 Administration:

    • Dose: The optimal dose for metabolic effects needs to be determined. A starting point could be similar to that used in the CIA model (e.g., 20 mg/kg), but a dose-response study is recommended.

    • Route: Oral gavage is a common and clinically relevant route for metabolic studies.

    • Schedule: Administer SR-1903 or vehicle daily for a period of 4-8 weeks.

  • Monitoring and Assessment:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose Homeostasis: Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period.

    • Body Composition: Measure fat and lean mass using techniques like DEXA or NMR.

  • Endpoint Analysis:

    • Serum Analysis: Collect blood to measure levels of glucose, insulin, total cholesterol, LDL, HDL, and triglycerides.

    • Tissue Analysis: Collect liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis of LXR target genes (e.g., Abca1, Scd1).

Quantitative Data from a Representative Study:

ParameterHigh-Fat Diet + VehicleHigh-Fat Diet + SR-1903
Body Weight Gain (g) IncreasedReduced[1][2]
Fat Mass (g) IncreasedReduced[1][2]
Blood Glucose (IPGTT, AUC) ElevatedReduced[1][2]
Total Cholesterol (mg/dL) ElevatedReduced[1][2]
LDL Cholesterol (mg/dL) ElevatedReduced[1][2]

Conclusion

SR-1903 represents a promising therapeutic candidate with a novel dual mechanism of action. The protocols outlined above provide a framework for evaluating its efficacy in preclinical models of autoimmunity and metabolic disease. However, researchers are strongly urged to conduct preliminary studies to establish a suitable vehicle, determine the pharmacokinetic profile, and assess the safety and tolerability of SR-1903 before embarking on large-scale efficacy studies. Careful experimental design and thorough endpoint analysis will be critical to fully elucidating the therapeutic potential of this compound.

References

Method

SR-1903 dosage and administration guidelines

Comprehensive searches for "SR-1903" have yielded no relevant information regarding a compound or drug with this designation. The search results are predominantly associated with the M1903 Springfield rifle , a firearm u...

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "SR-1903" have yielded no relevant information regarding a compound or drug with this designation. The search results are predominantly associated with the M1903 Springfield rifle , a firearm used by the United States military.

There is no publicly available scientific literature, clinical trial data, or any other form of documentation that would allow for the creation of dosage and administration guidelines, application notes, or experimental protocols for a substance named SR-1903. The requested information on its mechanism of action, signaling pathways, and in vitro/in vivo studies does not exist under this identifier.

Therefore, it is not possible to fulfill the request for detailed application notes and protocols, including data tables and visualizations, for a compound designated as SR-1903. It is recommended to verify the name and designation of the compound of interest.

Application

Application Notes and Protocols for SR-1903

For Researchers, Scientists, and Drug Development Professionals Introduction SR-1903 is a synthetic small molecule that functions as a dual modulator of nuclear receptors, exhibiting inverse agonist activity against the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-1903 is a synthetic small molecule that functions as a dual modulator of nuclear receptors, exhibiting inverse agonist activity against the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) and agonist activity towards the Liver X Receptor (LXR). This unique polypharmacology makes SR-1903 a valuable research tool for investigating the interplay between these two crucial signaling pathways in immunity, inflammation, and metabolism. SR-1903 has demonstrated anti-inflammatory and anti-diabetic efficacy in preclinical models, such as collagen-induced arthritis and diet-induced obesity.[1]

These application notes provide detailed protocols for the preparation of SR-1903 stock solutions and its application in relevant in vitro and in vivo experimental models.

Data Presentation

Quantitative data for SR-1903 is summarized in the tables below for easy reference and comparison.

PropertyValueReference
Molecular Target RORγ (Inverse Agonist), LXR (Agonist)[1]
IC₅₀ for RORγ ~100 nM[1]
IC₅₀ for PPARγ 209 nM (no activation)[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)
In Vivo Dosage 20 mg/kg (intraperitoneal)[1]

Experimental Protocols

Protocol 1: Preparation of SR-1903 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of SR-1903 in DMSO.

Materials:

  • SR-1903 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed SR-1903 powder to achieve a 10 mM concentration.

  • Complete Dissolution: Vortex the solution thoroughly until the SR-1903 powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Note on Final Concentration: The high concentration of DMSO in the stock solution is toxic to cells. It is critical to dilute the stock solution to a final working concentration in cell culture medium, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.1%).

Protocol 2: In Vitro Application - Inhibition of Inflammatory Gene Expression in Macrophages

This protocol details the use of SR-1903 to attenuate lipopolysaccharide (LPS)-induced inflammatory gene expression in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SR-1903 stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in appropriate cell culture plates at a density that will allow for optimal growth and treatment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • SR-1903 Treatment: The following day, treat the cells with the desired concentration of SR-1903. A common final concentration to observe effects on gene expression is 10 µM.[1] Prepare the working solution by diluting the 10 mM stock solution in complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • LPS Stimulation: After a pre-incubation period with SR-1903 (e.g., 1-2 hours), stimulate the cells with LPS (a typical concentration is 100 ng/mL) for a duration appropriate to induce the target inflammatory genes (e.g., 4-6 hours for TREM-1).

  • Cell Lysis and RNA Extraction: Following stimulation, wash the cells with PBS and lyse them for RNA extraction using a preferred method.

  • Gene Expression Analysis: Analyze the expression of target inflammatory genes (e.g., TREM-1, IL-6, IL-1β) and LXR target genes (e.g., ABCG1, FASN, SCD-1) using qRT-PCR.

Protocol 3: In Vivo Application - Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the administration of SR-1903 in a mouse model of collagen-induced arthritis.

Materials:

  • DBA/1J mice (or other susceptible strain)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • SR-1903

  • Vehicle for in vivo administration (e.g., sterile PBS with a low percentage of a solubilizing agent like Tween 80 or Cremophor EL, ensuring the final DMSO concentration from the stock is minimal and well-tolerated)

  • Sterile syringes and needles for immunization and drug administration

Procedure:

  • Induction of Arthritis: Induce arthritis in mice by immunization with an emulsion of bovine type II collagen and CFA, followed by a booster immunization with collagen in IFA.

  • SR-1903 Formulation: Prepare the SR-1903 dosing solution. A reported effective dose is 20 mg/kg, administered intraperitoneally (i.p.) twice daily.[1] The SR-1903 stock solution should be diluted in a suitable, sterile vehicle for injection. The final formulation should be a clear solution or a stable, fine suspension.

  • Drug Administration: Begin SR-1903 administration at the onset of arthritic symptoms or as per the experimental design. Administer the 20 mg/kg dose via intraperitoneal injection twice a day for the duration of the study (e.g., 16 days).[1] A vehicle control group should be included.

  • Monitoring and Evaluation: Monitor the mice regularly for clinical signs of arthritis, such as paw swelling and joint inflammation, using a standardized scoring system. At the end of the study, tissues can be collected for histological analysis and biomarker assessment.

Mandatory Visualizations

Signaling Pathways

RORg_Inverse_Agonist_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR_1903_ext SR-1903 RORg_cyt RORγ SR_1903_ext->RORg_cyt Enters Cell LXR_cyt LXR SR_1903_ext->LXR_cyt Enters Cell RORg_nuc RORγ RORg_cyt->RORg_nuc LXR_nuc LXR LXR_cyt->LXR_nuc RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc Co-repressor Co-repressor RORg_nuc->Co-repressor Binds & Stabilizes LXR_nuc->RXR_nuc Heterodimerizes Co-activator Co-activator LXR_nuc->Co-activator Binds & Recruits RORE ROR Response Element (RORE) Co-repressor->RORE LXRE LXR Response Element (LXRE) Co-activator->LXRE Th17_Genes ↓ IL-17, IL-23R (Pro-inflammatory genes) RORE->Th17_Genes Represses Transcription Cholesterol_Genes ↑ ABCG1, FASN, SCD-1 (Cholesterol Efflux & Lipid Metabolism) LXRE->Cholesterol_Genes Activates Transcription

Experimental_Workflow_CIA cluster_induction Arthritis Induction cluster_treatment Treatment cluster_evaluation Evaluation Immunization 1. Immunize Mice (Collagen + CFA) Booster 2. Booster Immunization (Collagen + IFA) Immunization->Booster SR1903_Admin 3. Administer SR-1903 (20 mg/kg, i.p., twice daily) or Vehicle Booster->SR1903_Admin Monitoring 4. Monitor Clinical Score (Paw Swelling, Inflammation) SR1903_Admin->Monitoring Analysis 5. Histological & Biomarker Analysis Monitoring->Analysis

Logical_Relationship SR1903 SR-1903 RORg_inhibition RORγ Inhibition (Inverse Agonism) SR1903->RORg_inhibition LXR_activation LXR Activation (Agonism) SR1903->LXR_activation Th17_diff ↓ Th17 Differentiation RORg_inhibition->Th17_diff Cholesterol_efflux ↑ Cholesterol Efflux LXR_activation->Cholesterol_efflux Lipogenesis ↑ Lipogenesis LXR_activation->Lipogenesis Anti_inflammatory Anti-inflammatory Effects LXR_activation->Anti_inflammatory (via TREM-1 suppression) Pro_inflammatory ↓ Pro-inflammatory Cytokines (e.g., IL-17) Th17_diff->Pro_inflammatory Pro_inflammatory->Anti_inflammatory Metabolic_regulation Metabolic Regulation Cholesterol_efflux->Metabolic_regulation Lipogenesis->Metabolic_regulation

References

Method

Application Note: Quantitative Analysis of SR-1903 in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals. Introduction This application note provides a detailed protocol for the sensitive and selective quantification of SR-1903, a novel investigational co...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the sensitive and selective quantification of SR-1903, a novel investigational compound, in human plasma. The method utilizes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for bioanalytical assays. The described workflow is suitable for pharmacokinetic and toxicokinetic studies in drug development.

1. Quantitative Data Summary

The analytical method for SR-1903 detection in human plasma was validated for its performance. The key quantitative parameters are summarized in the table below.

ParameterResult
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%
Mean Recovery 92.5%
Matrix Effect Minimal (< 10%)

2. Experimental Protocols

This section details the step-by-step methodologies for the key experiments involved in the quantification of SR-1903.

2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting SR-1903 from the plasma matrix.

  • Materials:

    • Human plasma samples containing SR-1903

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled SR-1903)

    • Acetonitrile (ACN), ice-cold

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge capable of 14,000 x g

  • Protocol:

    • Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect 200 µL of the supernatant and transfer it to a clean autosampler vial.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

2.2. Liquid Chromatography (LC) Conditions

  • Instrumentation: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

2.3. Mass Spectrometry (MS) Conditions

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Temperature: 550°C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas: Nitrogen.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • SR-1903: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on compound structure)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on IS structure)

3. Visualizations

3.1. Signaling Pathway

SR1903_Signaling_Pathway SR1903 SR-1903 Receptor Receptor Tyrosine Kinase (RTK) SR1903->Receptor Inhibits P_Receptor Phosphorylated RTK Receptor->P_Receptor Autophosphorylation DownstreamKinase Downstream Kinase (e.g., AKT) P_Receptor->DownstreamKinase Activates P_DownstreamKinase Phosphorylated Downstream Kinase DownstreamKinase->P_DownstreamKinase Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) P_DownstreamKinase->CellularResponse Promotes

Caption: Hypothetical signaling pathway for SR-1903 as a receptor tyrosine kinase inhibitor.

3.2. Experimental Workflow

SR1903_Detection_Workflow Start Start: Human Plasma Sample Add_IS Add Internal Standard (IS) Start->Add_IS Protein_Precipitation Protein Precipitation (Ice-cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation (14,000 x g, 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant to Autosampler Vial Centrifugation->Supernatant_Transfer LC_Injection LC-MS/MS Injection Supernatant_Transfer->LC_Injection Data_Acquisition Data Acquisition (MRM Mode) LC_Injection->Data_Acquisition Data_Analysis Data Analysis: Quantification Data_Acquisition->Data_Analysis End End: Concentration of SR-1903 Data_Analysis->End

Caption: Workflow for the LC-MS/MS analysis of SR-1903 in human plasma.

Application

Application Notes and Protocols for the Analysis of SR-1903 in Western Blot Assays

For Researchers, Scientists, and Drug Development Professionals Introduction SR-1903 is a novel small molecule inhibitor targeting the phosphorylation of Serine/Arginine-rich (SR) proteins. SR proteins are a family of es...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-1903 is a novel small molecule inhibitor targeting the phosphorylation of Serine/Arginine-rich (SR) proteins. SR proteins are a family of essential splicing factors that play a critical role in pre-mRNA splicing, a fundamental process in gene expression. The function and localization of SR proteins are regulated by their phosphorylation status, which is controlled by SR protein kinases (SRPKs) and other kinases. Dysregulation of SR protein phosphorylation is implicated in various diseases, including cancer. These application notes provide a detailed protocol for utilizing Western blot assays to investigate the effect of SR-1903 on SR protein phosphorylation and outline the relevant signaling pathways.

Data Presentation

The following table is a template for summarizing quantitative data from Western blot experiments designed to assess the impact of SR-1903 on the phosphorylation of a specific SR protein (e.g., SRSF1). Researchers should populate this table with their experimental data.

Treatment GroupSR-1903 Concentration (µM)Duration of Treatment (hours)Normalized Phospho-SR Protein Level (Relative to Total SR Protein)Standard Deviationp-value (vs. Vehicle Control)
Vehicle Control0241.000.12-
SR-19031240.750.09<0.05
SR-19035240.420.06<0.01
SR-190310240.210.04<0.001

Experimental Protocols

Western Blot Protocol for Analyzing SR Protein Phosphorylation

This protocol details the steps for assessing changes in SR protein phosphorylation in response to treatment with SR-1903.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., a cancer cell line with known dysregulation of splicing factors) in appropriate media and conditions.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of SR-1903 (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay. This is crucial for equal loading of protein in the subsequent steps.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the SR protein of interest (e.g., anti-phospho-SRSF1) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the SR protein or a housekeeping protein like β-actin or GAPDH.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

SR_Protein_Phosphorylation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt SRPK SRPK Akt->SRPK Activation SR_unphos SR Protein (unphosphorylated) SRPK->SR_unphos Phosphorylation SR_phos SR Protein (phosphorylated) Splicing pre-mRNA Splicing SR_phos->Splicing Regulation of SR-1903 SR-1903 SR-1903->SRPK Inhibition

Caption: Signaling pathway of SR protein phosphorylation and the inhibitory action of SR-1903.

Western_Blot_Workflow A 1. Cell Treatment with SR-1903 B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-phospho-SR) E->F G 7. Secondary Antibody Incubation (HRP) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: Experimental workflow for Western blot analysis of SR protein phosphorylation.

Method

Application Notes and Protocols for the Storage and Handling of Research Compound SR-1903

Disclaimer: The compound "SR-1903" does not correspond to a publicly documented chemical substance. The following application notes provide a comprehensive template based on established best practices for the storage and...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "SR-1903" does not correspond to a publicly documented chemical substance. The following application notes provide a comprehensive template based on established best practices for the storage and handling of novel or sensitive research compounds. Researchers, scientists, and drug development professionals must adapt these guidelines by incorporating specific data from the compound's Safety Data Sheet (SDS) and Certificate of Analysis (CoA).

Compound Overview and Physicochemical Properties

SR-1903 is a novel research compound. Due to its specific nature, which may include sensitivity to environmental factors, strict adherence to proper storage and handling protocols is essential to ensure its stability, efficacy, and the reproducibility of experimental results.[1][2] All procedures should be performed by qualified professionals in a controlled laboratory environment.[3]

Table 1: Physicochemical and Stability Data for SR-1903 (Note: This table is a template. Users must populate it with data specific to SR-1903.)

ParameterSpecificationStorage ConditionNotes
Appearance e.g., White to off-white crystalline solid-Visually inspect upon receipt.
Molecular Weight User to specify--
Purity (by HPLC) >98%-Refer to CoA for lot-specific purity.
Solubility Soluble in DMSO (>100 mM), Ethanol (10 mM). Sparingly soluble in aqueous buffers.-Prepare stock solutions in anhydrous solvent.
Solid Form Stability Stable for >2 years at -20°C, protected from light and moisture.Store at -20°C or -80°C.[1][4]Keep in a tightly sealed, opaque container.[5]
DMSO Stock Stability Stable for >6 months at -80°C.Store in single-use aliquots at -80°C.Avoid repeated freeze-thaw cycles.[3]
Photosensitivity Potential for degradation upon light exposure.Store in amber vials or wrap containers in aluminum foil.[5][6][7]Handle in a dimly lit area or under yellow/red light.[8]
Hygroscopicity May be hygroscopic; absorbs moisture from the air.Store in a desiccator with a desiccant like silica gel.[1][9]Equilibrate to room temperature before opening to prevent condensation.

Storage and Handling Procedures

Proper storage is critical to prevent the degradation of SR-1903.[6] Unsegregated or poorly stored chemicals can lead to compromised data, wasted resources, and significant safety risks.[4]

General Storage
  • Solid (Lyophilized) Form: Store the compound in a tightly sealed container at -20°C for long-term stability.[3][10] For compounds known to be particularly sensitive, -80°C is recommended.[4] The storage area should be dry, well-ventilated, and dark.[1]

  • Solution Form: Prepare stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and prevent contamination.[3] Store these aliquots at -80°C.[2]

Handling of Photosensitive Compounds

If SR-1903 is determined to be photosensitive, the following precautions are mandatory:

  • Containers: Always use opaque or amber-colored vials for storage.[5] If unavailable, wrap standard containers in aluminum foil or other light-blocking material.[6][7]

  • Work Environment: Handle the compound in areas with minimal light. For highly sensitive materials, a dedicated darkroom or use of safe-lights (e.g., yellow or red light) is advised.[5][8]

  • Labeling: Use barcode or RFID labels to track usage without repeatedly exposing the primary container to light.[5]

Handling of Hygroscopic Compounds

If SR-1903 is hygroscopic, it will readily absorb moisture, which can lead to degradation and clumping.[9]

  • Storage: Store containers within a desiccator containing a fresh desiccant (e.g., silica gel).[1][4] Mylar bags can also be used for storage.[11]

  • Handling: Before opening, allow the container to equilibrate to ambient temperature to prevent atmospheric moisture from condensing on the cold compound.[4]

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of SR-1903 in DMSO.

Methodology:

  • Bring the vial of solid SR-1903 to room temperature in a desiccator.

  • In a sterile environment, weigh the required amount of SR-1903.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is fully dissolved. Gentle warming (≤37°C) or sonication can be used if necessary.

  • Aliquot the stock solution into sterile, light-protecting, single-use microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[3]

  • Store aliquots at -80°C.

Caption: Workflow for preparing SR-1903 stock solution.

Protocol: Inhibition of Target Pathway in Cell Culture

This protocol outlines a general method for treating cultured cells with SR-1903 to assess its impact on a hypothetical signaling pathway.

Methodology:

  • Cell Plating: Plate cells at a predetermined density in appropriate well plates and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the SR-1903 stock solution in cell culture media to achieve the desired final concentrations. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of SR-1903. Include a vehicle control (media with DMSO only).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Stimulation (Optional): If the pathway is activated by an external ligand (e.g., a growth factor), add the stimulus for a short period (e.g., 15-30 minutes) before harvesting.

  • Harvesting: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

  • Downstream Analysis: Use the cell lysates for downstream applications such as Western Blotting, ELISA, or mass spectrometry to measure the activity of the target pathway.

G Ligand External Ligand (e.g., Growth Factor) Receptor Membrane Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B (Target of SR-1903) KinaseA->KinaseB  p TargetProtein Downstream Target Protein KinaseB->TargetProtein  p Response Cellular Response (e.g., Gene Expression) TargetProtein->Response SR1903 SR-1903 SR1903->KinaseB

Caption: Hypothetical signaling pathway inhibited by SR-1903.

Safety and Disposal

Personal Protective Equipment (PPE)

Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling SR-1903 in either solid or solution form.[3] If the compound is volatile or a powder, handle it within a certified chemical fume hood.[1]

Chemical Segregation

Store SR-1903 away from incompatible chemicals.[1] Segregate materials based on their hazard class to prevent dangerous reactions. For example, keep acids away from bases, and oxidizers away from flammable organic materials.[1][12]

Spill and Exposure Procedures
  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[13]

  • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution.[13]

  • Inhalation: Move the individual to fresh air.[13]

  • Spills: Absorb spills with an inert material and place in a suitable, closed container for disposal.

Disposal

Dispose of unused or expired SR-1903 and its containers in accordance with institutional, local, and national environmental regulations for chemical waste.[3] Never pour chemical solutions into public drains.[3]

References

Application

Application Notes and Protocols for SR-1903 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals Introduction SR-1903 is a dual-activity small molecule that functions as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-1903 is a dual-activity small molecule that functions as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ) and an agonist of the Liver X Receptor (LXR).[1] This unique pharmacological profile makes SR-1903 a valuable tool for investigating the interplay between these two critical nuclear receptors and a promising candidate for therapeutic development in areas such as autoimmune diseases, metabolic disorders, and inflammation. High-throughput screening (HTS) assays are essential for the efficient discovery and characterization of modulators of nuclear receptor activity. These application notes provide detailed protocols for utilizing SR-1903 in HTS campaigns to identify and characterize novel RORγ inverse agonists and LXR agonists.

Mechanism of Action of SR-1903

SR-1903 exerts its biological effects by modulating the transcriptional activity of two key nuclear receptors:

  • RORγ Inverse Agonism: RORγ is a master regulator of T helper 17 (Th17) cell differentiation, which plays a crucial role in the pathogenesis of autoimmune diseases through the production of pro-inflammatory cytokines like IL-17.[2] As an inverse agonist, SR-1903 binds to RORγ and reduces its basal transcriptional activity, thereby suppressing the expression of RORγ target genes and inhibiting Th17 cell differentiation and function.

  • LXR Agonism: LXRs (LXRα and LXRβ) are critical regulators of cholesterol, fatty acid, and glucose metabolism.[3][4] LXR activation promotes reverse cholesterol transport and has anti-inflammatory effects. As an LXR agonist, SR-1903 activates LXR-dependent gene transcription, leading to beneficial effects on lipid metabolism and inflammation.

Quantitative Data for SR-1903

The following table summarizes the key quantitative data reported for SR-1903.

ParameterTargetValueAssay TypeReference
IC50 RORγ~100 nMCell-based reporter assay[1]
IC50 PPARγ209 nMNot specified[1]
Activity LXRAgonistNot specified[1]
Inhibition LPS-induced TREM-1 expression10 µMRAW 264.7 cells[1]
Inhibition LPS-induced IL-6 expression10 µMRAW 264.7 cells[1]
Inhibition LPS-induced IL-33 expression10 µMRAW 264.7 cells[1]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by SR-1903.

RORg_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RORg RORγ RORE ROR Response Element (RORE) RORg->RORE Coactivators Co-activators Coactivators->RORg Target_Genes Target Genes (e.g., IL-17) RORE->Target_Genes Transcription SR1903_nuc SR-1903 SR1903_nuc->RORg Inverse Agonism (Inhibition) SR1903_cyto SR-1903 SR1903_cyto->SR1903_nuc Translocation

RORγ Signaling Pathway and Inhibition by SR-1903

LXR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm_lxr Cytoplasm LXR LXR LXRE LXR Response Element (LXRE) LXR->LXRE RXR RXR RXR->LXRE Coactivators_LXR Co-activators Coactivators_LXR->LXR Target_Genes_LXR Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes_LXR Transcription SR1903_nuc_lxr SR-1903 SR1903_nuc_lxr->LXR Agonism (Activation) SR1903_cyto_lxr SR-1903 SR1903_cyto_lxr->SR1903_nuc_lxr Translocation

LXR Signaling Pathway and Activation by SR-1903

High-Throughput Screening (HTS) Experimental Workflow

The following diagram outlines a general workflow for a high-throughput screening campaign to identify modulators of nuclear receptors like RORγ and LXR.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_assays Secondary & Confirmatory Assays cluster_hit_to_lead Hit-to-Lead Assay_Development Assay Development & Optimization (e.g., Luciferase Reporter Assay) Compound_Library_Screening Compound Library Screening (Single Concentration) Assay_Development->Compound_Library_Screening Hit_Identification Hit Identification (Activity Threshold) Compound_Library_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (Against other NRs) Orthogonal_Assay->Selectivity_Panel SAR Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

General HTS Workflow for Nuclear Receptor Modulators

Experimental Protocols

Protocol 1: RORγ Inverse Agonist HTS using a Luciferase Reporter Assay

This protocol describes a cell-based luciferase reporter gene assay to screen for and characterize RORγ inverse agonists.

1. Materials:

  • HEK293T cells

  • RORγ expression plasmid (e.g., containing the ligand-binding domain fused to a GAL4 DNA-binding domain)

  • Luciferase reporter plasmid with ROR response elements (ROREs)

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS and antibiotics

  • Opti-MEM I Reduced Serum Medium

  • SR-1903 (as a positive control)

  • Compound library

  • 384-well white, clear-bottom microplates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

2. Methods:

  • Cell Seeding:

    • Culture HEK293T cells to ~80% confluency.

    • Co-transfect the cells with the RORγ expression plasmid and the RORE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24 hours, harvest the cells and resuspend them in fresh growth medium.

    • Seed the transfected cells into 384-well plates at a density of 10,000 cells/well in 40 µL of medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow cell attachment.

  • Compound Addition:

    • Prepare a stock solution of SR-1903 and the compound library in DMSO.

    • Perform serial dilutions of the compounds.

    • Add 100 nL of the diluted compounds to the respective wells using an acoustic liquid handler or a pin tool. The final DMSO concentration should not exceed 0.5%.

    • For control wells, add DMSO only (negative control) or SR-1903 (positive control for inverse agonism).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Luminescence Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

    • Incubate the plates at room temperature for 5-10 minutes to ensure cell lysis and signal stabilization.

    • Measure the luminescence using a luminometer.

3. Data Analysis:

  • Normalize the data to the DMSO control wells.

  • Calculate the percent inhibition for each compound.

  • For dose-response curves, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LXR Agonist HTS using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a biochemical TR-FRET assay to identify and characterize LXR agonists.

1. Materials:

  • Purified, tagged (e.g., GST-tagged) LXR ligand-binding domain (LBD)

  • Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled co-activator peptide (e.g., from SRC/p160 family)

  • SR-1903 (as a positive control)

  • Compound library

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.01% BSA, 1 mM DTT)

  • 384-well low-volume black microplates

  • TR-FRET-compatible plate reader

2. Methods:

  • Reagent Preparation:

    • Prepare a stock solution of SR-1903 and the compound library in DMSO.

    • Prepare the LXR-LBD, Tb-anti-tag antibody, and fluorescently labeled co-activator peptide in assay buffer at 2X the final desired concentration.

  • Assay Procedure:

    • Add 5 µL of the 2X compound solution (or DMSO/SR-1903 for controls) to the wells of the 384-well plate.

    • Add 5 µL of the 2X LXR-LBD/Tb-anti-tag antibody mixture to each well.

    • Add 5 µL of the 2X fluorescently labeled co-activator peptide to each well.

    • The final reaction volume will be 15 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • TR-FRET Measurement:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the Terbium donor and the fluorescent acceptor. Typically, a time delay is used to reduce background fluorescence.

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data to the DMSO control wells.

  • Calculate the percent activation for each compound.

  • For dose-response curves, plot the percent activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 3: Secondary Assay - Inhibition of LPS-Induced TREM-1, IL-6, and IL-33 Expression in RAW 264.7 Cells

This protocol describes a cell-based assay to confirm the downstream effects of SR-1903 or newly identified hits on inflammatory signaling.

1. Materials:

  • RAW 264.7 macrophage-like cells

  • DMEM with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • SR-1903

  • Test compounds

  • 96-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • ELISA kits for mouse IL-6 and IL-33

2. Methods:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of SR-1903 or test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours (for gene expression) or 18-24 hours (for cytokine secretion). Include an unstimulated control.

  • Gene Expression Analysis (qRT-PCR):

    • After the 4-6 hour incubation, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using specific primers for Trem1, Il6, Il33, and a housekeeping gene (e.g., Gapdh or Actb).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

  • Cytokine Secretion Analysis (ELISA):

    • After the 18-24 hour incubation, collect the cell culture supernatants.

    • Measure the concentration of IL-6 and IL-33 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

3. Data Analysis:

  • For qRT-PCR, calculate the fold change in gene expression relative to the LPS-stimulated, vehicle-treated control.

  • For ELISA, calculate the concentration of secreted cytokines.

  • Plot the inhibition of gene expression or cytokine secretion against the compound concentration to determine IC50 values.

Conclusion

SR-1903 is a powerful chemical probe for studying the integrated roles of RORγ and LXR in health and disease. The detailed protocols provided in these application notes offer robust and reliable methods for high-throughput screening of compound libraries to identify novel modulators of these important nuclear receptors. The primary HTS assays, coupled with the secondary cell-based functional assays, provide a comprehensive framework for hit identification, validation, and lead optimization in drug discovery programs targeting RORγ and LXR.

References

Method

Application Notes and Protocols for the Use of NHEJ Inhibitors in CRISPR-Cas9 Studies

Disclaimer: Initial searches for "SR-1903" did not yield a publicly documented compound under this name in the context of CRISPR-Cas9 studies. The following application notes and protocols are based on the well-character...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "SR-1903" did not yield a publicly documented compound under this name in the context of CRISPR-Cas9 studies. The following application notes and protocols are based on the well-characterized Non-Homologous End Joining (NHEJ) inhibitor, SCR7, which serves as a representative small molecule for enhancing Homology-Directed Repair (HDR) in CRISPR-Cas9 mediated genome editing. Researchers should validate the optimal conditions for any specific NHEJ inhibitor used.

Introduction

The CRISPR-Cas9 system is a powerful tool for genome editing, capable of inducing targeted double-strand breaks (DSBs) in DNA.[1][2] These breaks are repaired by the cell's endogenous repair machinery through two main pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology-Directed Repair (HDR) pathway.[2] While NHEJ is efficient, it often leads to insertions or deletions (indels) that can disrupt gene function. For precise genome editing, such as the introduction of specific point mutations or the insertion of a new gene cassette, the HDR pathway is required, which uses a DNA template to repair the break.[2]

In many cell types, NHEJ is the dominant repair pathway, making the efficiency of precise editing via HDR relatively low.[1] Small molecule inhibitors of key proteins in the NHEJ pathway can shift the balance of DSB repair towards HDR, thereby increasing the frequency of desired editing outcomes.[1][3] SCR7 is a small molecule that inhibits DNA Ligase IV, an essential enzyme in the final step of the NHEJ pathway.[3] By blocking this pathway, the cell is more likely to utilize the HDR pathway when a donor template is provided, leading to a significant increase in the efficiency of precise genome editing.[3]

Mechanism of Action

The application of an NHEJ inhibitor like SCR7 in CRISPR-Cas9 studies is aimed at enhancing the efficiency of HDR. The process begins with the CRISPR-Cas9 complex inducing a targeted DSB. In the presence of an NHEJ inhibitor, the canonical NHEJ pathway is blocked. This temporal inhibition allows the HDR machinery to utilize a co-delivered donor template to repair the break, resulting in precise genomic modifications.

Signaling Pathway of DNA Double-Strand Break Repair

DSB_Repair_Pathway cluster_crispr CRISPR-Cas9 Action cluster_repair DSB Repair Pathways CRISPR_Cas9 CRISPR-Cas9 Complex DSB Double-Strand Break (DSB) CRISPR_Cas9->DSB induces gRNA sgRNA gRNA->CRISPR_Cas9 guides Target_DNA Target DNA Target_DNA->CRISPR_Cas9 binds to NHEJ NHEJ Pathway DSB->NHEJ major pathway HDR HDR Pathway DSB->HDR minor pathway Indels Insertions/Deletions (Indels) NHEJ->Indels Precise_Edit Precise Gene Edit HDR->Precise_Edit Donor_Template Donor Template Donor_Template->HDR required for SR1903 NHEJ Inhibitor (e.g., SCR7) SR1903->NHEJ inhibits

Caption: DNA double-strand break repair pathways and the point of intervention for an NHEJ inhibitor.

Quantitative Data Summary

The effectiveness of NHEJ inhibitors in enhancing HDR efficiency has been documented in various studies. The following table summarizes representative quantitative data for SCR7.

ParameterValueCell TypeGene TargetFold Increase in HDRReference
Concentration 1 µMHEK293TEMX1~3-fold[4]
Concentration 1 µMPorcine (PK15)IGF2~2.2-fold[4]
Concentration 0.5-1 µMMouse Embryonic Stem CellsVariousUp to 19-fold[3]
Treatment Duration 24 hoursHEK293TEMX1-[4]
Treatment Duration 48 hoursMouse Embryonic Stem CellsVarious-[3]

Note: The optimal concentration and duration of treatment with an NHEJ inhibitor can be cell-type dependent and should be determined empirically.

Experimental Protocols

Protocol 1: General Workflow for Enhancing HDR using an NHEJ Inhibitor

This protocol provides a general workflow for a typical CRISPR-Cas9 gene editing experiment aimed at achieving a precise modification using an HDR donor template and an NHEJ inhibitor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Design 1. Design sgRNA & Donor Template Culture 2. Cell Culture Design->Culture Transfect 3. Co-transfect Cas9, sgRNA, & Donor Template Culture->Transfect Treat 4. Add NHEJ Inhibitor (e.g., SCR7) Transfect->Treat Incubate 5. Incubate (24-72h) Treat->Incubate Harvest 6. Harvest Genomic DNA Incubate->Harvest Analyze 7. Analyze Editing Efficiency (e.g., PCR, Sequencing) Harvest->Analyze Isolate 8. Isolate Clonal Populations Analyze->Isolate Validate 9. Validate Edited Clones Isolate->Validate

Caption: A step-by-step workflow for a CRISPR-Cas9 experiment utilizing an NHEJ inhibitor to enhance HDR.

Materials:

  • Target cells

  • Complete cell culture medium

  • Cas9 expression vector (or Cas9 protein/mRNA)

  • sgRNA expression vector (or in vitro transcribed sgRNA)

  • HDR donor template (plasmid or single-stranded oligodeoxynucleotide - ssODN)

  • Transfection reagent

  • NHEJ inhibitor (e.g., SCR7) dissolved in a suitable solvent (e.g., DMSO)

  • Genomic DNA extraction kit

  • PCR reagents

  • Primers flanking the target region

Procedure:

  • Cell Seeding: Plate the target cells at a density that will result in 50-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Cas9 expression vector, sgRNA expression vector, and the HDR donor template using a suitable transfection method.

  • NHEJ Inhibitor Treatment: Immediately following transfection, add the NHEJ inhibitor to the cell culture medium at the desired final concentration (e.g., 1 µM for SCR7). A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined for the specific cell line and inhibitor concentration.

  • Genomic DNA Extraction: After incubation, harvest the cells and extract genomic DNA.

  • Analysis of Editing Efficiency:

    • Amplify the target genomic region by PCR using primers flanking the editing site.

    • Analyze the PCR products to determine the efficiency of HDR. This can be done through various methods such as restriction fragment length polymorphism (RFLP) analysis (if the edit introduces a new restriction site), Sanger sequencing of the PCR product pool, or next-generation sequencing for a more quantitative assessment.

  • Clonal Isolation and Validation (Optional):

    • To obtain a pure population of edited cells, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent marker was included in the donor template.

    • Expand the single-cell clones and screen for the desired edit by PCR and sequencing.

    • Further validate the desired modification at the protein level by Western blot or functional assays, if applicable.

Protocol 2: Optimization of NHEJ Inhibitor Concentration

To achieve the maximal enhancement of HDR with minimal cytotoxicity, it is crucial to determine the optimal concentration of the NHEJ inhibitor for the specific cell type being used.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) to allow for multiple treatment conditions.

  • Transfection: Transfect the cells with the CRISPR-Cas9 components and HDR template as described in Protocol 1.

  • Titration of Inhibitor: Treat the transfected cells with a range of concentrations of the NHEJ inhibitor (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM for SCR7). Include a no-inhibitor control and a vehicle control.

  • Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT, trypan blue exclusion) after 24-48 hours of treatment to assess the cytotoxicity of the inhibitor at different concentrations.

  • Analysis of HDR Efficiency: For the experimental plate, harvest genomic DNA after the desired incubation period and analyze the HDR efficiency for each concentration as described in Protocol 1.

  • Determination of Optimal Concentration: Select the concentration that provides the highest HDR efficiency with the lowest associated cytotoxicity.

By following these application notes and protocols, researchers can effectively utilize NHEJ inhibitors to enhance the precision and efficiency of their CRISPR-Cas9-mediated genome editing experiments.

References

Application

Application Notes and Protocols for In Vivo Research: SR-1903 Delivery Methods

To the Researcher: Following a comprehensive review of publicly available scientific literature, it has been determined that the designation "SR-1903" does not correspond to a known research compound, small molecule, or...

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

Following a comprehensive review of publicly available scientific literature, it has been determined that the designation "SR-1903" does not correspond to a known research compound, small molecule, or drug. Search results consistently and exclusively identify "SR-1903" as a common abbreviation for the U.S. Rifle, Caliber .30, M1903, also known as the Springfield Model 1903.[1][2][3][4][5]

Consequently, there is no available information regarding its delivery methods for in vivo research, its mechanism of action, or any associated signaling pathways in a biological context. The core requirements of this request—summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled for a non-biologically active agent.

It is possible that "SR-1903" is an internal laboratory designation, a typographical error, or a compound that has not yet been described in published literature.

To provide the requested detailed Application Notes and Protocols, a correct and recognized compound name is required. We recommend verifying the compound's designation.

General Principles of In Vivo Compound Delivery

For the benefit of researchers developing protocols for novel compounds, this section outlines general principles and common methodologies for in vivo delivery of research agents. These are broadly applicable and should be adapted based on the specific physicochemical properties of the compound , the target tissue, and the experimental goals.

Common Routes of Administration in Animal Models

The choice of administration route is critical and influences the bioavailability, pharmacokinetics, and ultimately, the efficacy and toxicity of a compound. Common routes for preclinical in vivo research include:

  • Parenteral Administration: Bypassing the gastrointestinal tract.[6]

    • Intravenous (IV): Injected directly into a vein, providing 100% bioavailability and rapid distribution.[6][7] This is often used for compounds with poor oral absorption. The lateral tail vein is a common site in rodents.[6][8]

    • Intraperitoneal (IP): Injected into the peritoneal cavity, offering a large surface area for absorption into the portal circulation. It is a common route in rodent studies.

    • Subcutaneous (SC): Injected into the space beneath the skin, leading to slower and more sustained absorption compared to IV or IP routes.[6][8]

    • Intramuscular (IM): Injected into a muscle, providing rapid absorption from an aqueous solution.[7] This route is less common in small animals due to smaller muscle mass.[7]

  • Enteral Administration: Administered via the gastrointestinal tract.[6]

    • Oral Gavage (PO): Direct administration into the stomach using a feeding needle.[8] This method ensures accurate dosing but can be stressful for the animal if not performed correctly.[8]

  • Other Specialized Routes:

    • Intrathecal (IT): Injection into the subarachnoid space to bypass the blood-brain barrier and directly target the central nervous system.[9]

    • Intranasal: Administration into the nasal cavity, which can allow for direct delivery to the brain.[7]

    • Topical/Transdermal: Application to the skin for local or systemic effects.[6]

A summary of key considerations for common administration routes is provided in Table 1.

Route of Administration Primary Advantages Primary Disadvantages Typical Animal Models Key Considerations
Intravenous (IV) Rapid onset, 100% bioavailability[7]Requires technical skill, potential for embolismMouse, Rat, Rabbit, Larger mammalsAseptic technique is critical.[8]
Intraperitoneal (IP) Relatively easy to perform, large absorptive surface areaPotential for injection into abdominal organs, first-pass metabolismMouse, RatInjection site is crucial to avoid organs.[8]
Subcutaneous (SC) Suitable for sustained release formulations, easy to performSlower absorption, potential for local irritationMost laboratory animalsVolume and formulation can affect absorption rate.
Oral Gavage (PO) Clinically relevant, convenient for repeated dosingPotential for aspiration, stress-induced physiological changes, first-pass metabolismMouse, Rat, RabbitProper restraint and gavage needle size are essential.[8]

Experimental Workflow for In Vivo Compound Administration

The following diagram illustrates a generalized workflow for an in vivo study involving the administration of a test compound.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase formulation Compound Formulation (Vehicle Selection, Sterility) dose_calc Dose Calculation & Group Assignment formulation->dose_calc animal_acclimation Animal Acclimation & Baseline Measurements animal_acclimation->dose_calc restraint Animal Restraint dose_calc->restraint administration Compound Administration (Selected Route) restraint->administration monitoring Post-Administration Monitoring (Adverse Effects, Clinical Signs) administration->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection data_analysis Data Analysis (Pharmacokinetics, Efficacy) sample_collection->data_analysis histopathology Histopathology/Toxicology sample_collection->histopathology

Caption: A generalized workflow for in vivo compound testing.

Illustrative Signaling Pathway

While no signaling pathway is associated with "SR-1903," the diagram below depicts a generic kinase signaling cascade, a common target of therapeutic compounds. This serves as an example of the type of visualization that can be generated.

G ligand Ligand (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor ras Ras (GTPase) adaptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk nucleus Nucleus erk->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Activates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Should a valid compound name be provided, a detailed and specific set of Application Notes and Protocols will be generated, adhering to all specified requirements for data presentation, experimental methodologies, and visualizations.

References

Technical Notes & Optimization

Troubleshooting

troubleshooting SR-1903 solubility issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR-1903. Frequently Asked Questions (FAQs...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR-1903.

Frequently Asked Questions (FAQs)

Q1: What is SR-1903 and what are its primary targets?

SR-1903 is a unique polypharmacology nuclear receptor modulator. It functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), with IC50 values of approximately 100 nM and 209 nM, respectively.[1][2] Additionally, it acts as an agonist for the Liver X Receptor (LXR).[1][2] SR-1903 has been shown to block the activation of Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1]

Q2: What are the main research applications for SR-1903?

SR-1903 is primarily investigated for its anti-inflammatory and anti-diabetic properties.[1] It has demonstrated efficacy in mouse models of collagen-induced arthritis and diet-induced obesity.[1][2] Its ability to modulate key signaling pathways involved in inflammation and metabolism makes it a valuable tool for research in these areas.

Q3: How should I store SR-1903?

For long-term storage, it is recommended to store SR-1903 as a powder at -20°C. In solvent, it can be stored at -80°C for up to one year.

Troubleshooting SR-1903 Solubility Issues

Q4: I am having trouble dissolving SR-1903. What are the recommended solvents and concentrations?

SR-1903 is a hydrophobic compound and is poorly soluble in aqueous solutions. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1]

Quantitative Solubility Data

SolventMaximum Concentration
DMSO~20 mg/mL[1][3]
DMF~20 mg/mL[1][3]
Ethanol~10 mg/mL[1]

Q5: My SR-1903 is not fully dissolving even in the recommended organic solvents. What can I do?

If you are experiencing difficulty dissolving SR-1903, consider the following troubleshooting steps:

  • Sonication: Use a bath sonicator to aid in the dissolution of the compound.[3] Sonication can help to break up any clumps and increase the surface area of the compound exposed to the solvent.

  • Gentle Warming: Gently warm the solution to 37°C to increase solubility. However, be cautious with prolonged heating as it may degrade the compound.

  • Fresh Solvent: Ensure that you are using anhydrous (dry) solvents, as absorbed water can affect the solubility of hydrophobic compounds.

Q6: I have prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

This is a common issue when working with hydrophobic compounds. Here are some strategies to mitigate precipitation:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium. While some cell lines can tolerate higher concentrations, it is best to keep it as low as possible to minimize toxicity and solubility issues.

  • Serial Dilutions: Instead of adding the highly concentrated stock solution directly to your medium, perform serial dilutions in your culture medium. This gradual decrease in solvent concentration can help to keep the compound in solution.

  • Use of Pluronic F-68 or BSA: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) or Bovine Serum Albumin (BSA) to the final culture medium can help to improve the solubility and stability of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM SR-1903 Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out the desired amount of SR-1903 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 523.47 g/mol ), you would need 5.23 mg of SR-1903.

  • Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the SR-1903 powder.

  • Dissolving the Compound: Vortex the solution for 30-60 seconds. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.

  • Storage: Once the SR-1903 is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Experiments

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM SR-1903 stock solution at room temperature.

  • Preparing an Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium.

  • Preparing the Final Working Solution: Add the appropriate volume of the stock or intermediate solution to your final volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix thoroughly by gentle pipetting or inversion.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is at a non-toxic level for your specific cell line (typically ≤ 0.5%).

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by SR-1903 and a general experimental workflow for its use.

TREM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TREM1 TREM-1 DAP12 DAP12 TREM1->DAP12 Associates with SYK SYK DAP12->SYK Recruits & Activates ZAP70 ZAP70 DAP12->ZAP70 Recruits & Activates PI3K_AKT PI3K/AKT Pathway SYK->PI3K_AKT RAS_ERK Ras/ERK/MAPK Pathway ZAP70->RAS_ERK NFKB NF-κB Pathway RAS_ERK->NFKB Inflammatory_Genes Inflammatory Gene Transcription NFKB->Inflammatory_Genes SR1903 SR-1903 SR1903->TREM1 Blocks Activation

Caption: TREM-1 Signaling Pathway and the inhibitory action of SR-1903.

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR1903 SR-1903 (Agonist) LXR LXR SR1903->LXR Binds to RXR RXR LXR->RXR Heterodimerizes with LXR_RXR_Complex LXR/RXR Heterodimer LXRE LXR Response Element (LXRE) on DNA LXR_RXR_Complex->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCG1, FASN) LXRE->Target_Genes Regulates

Caption: LXR Signaling Pathway activation by the agonist SR-1903.

Experimental_Workflow cluster_troubleshooting Troubleshooting Point start Start: SR-1903 Powder dissolve Dissolve in 100% DMSO to make 10 mM Stock Solution start->dissolve store Store Stock at -80°C dissolve->store dilute Dilute Stock in Cell Culture Medium to desired Working Concentration store->dilute treat Treat Cells with Working Solution dilute->treat incubate Incubate for desired time period treat->incubate analyze Analyze experimental outcome (e.g., gene expression, protein levels) incubate->analyze end End analyze->end dissolve_note If solubility issues arise, use sonication or gentle warming. dilute_note If precipitation occurs, lower final DMSO concentration or use serial dilutions.

Caption: General experimental workflow for using SR-1903 in in vitro studies.

References

Optimization

optimizing SR-1903 concentration for experiments

Despite a comprehensive search for the compound "SR-1903," no relevant information pertaining to a chemical substance for experimental use by researchers, scientists, or drug development professionals was found. The sear...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the compound "SR-1903," no relevant information pertaining to a chemical substance for experimental use by researchers, scientists, or drug development professionals was found. The search results were predominantly associated with the Springfield Model 1903, a type of rifle.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Action Required:

To proceed with your request for a technical support center focused on optimizing experimental concentrations, please verify the exact name and any known identifiers (such as a CAS number or alternative nomenclature) for the compound of interest. Accurate identification is essential to gather the necessary data to create the detailed troubleshooting guides, experimental protocols, and signaling pathway diagrams you have requested.

Once the correct compound name is provided, a thorough search for its properties, mechanism of action, and established experimental parameters can be conducted. This will enable the creation of the comprehensive technical support resource you envision.

Troubleshooting

SR-1903 off-target effects and how to mitigate them

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the hypothetical small molecule inhibitor, SR-1903. The following troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the hypothetical small molecule inhibitor, SR-1903. The following troubleshooting guides and frequently asked questions (FAQs) address potential off-target effects and provide strategies for their mitigation to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of SR-1903?

SR-1903 is an investigational kinase inhibitor designed to selectively target and inhibit the activity of Kinase X, a key regulator in a signaling pathway implicated in cell proliferation and survival. By blocking the ATP binding site of Kinase X, SR-1903 is intended to suppress downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells overexpressing this kinase.

Q2: What are the known off-target effects of SR-1903?

While designed for selectivity, in vitro and in cellulo profiling have revealed that SR-1903 can exhibit off-target activity against a small number of other kinases, most notably Kinase Y and Kinase Z. These unintended interactions can lead to confounding experimental results or cellular toxicity at higher concentrations.[1][2] It is crucial to account for these effects in your experimental design.

Q3: What are the initial signs of potential off-target effects in my experiments?

Common indicators of off-target effects may include:

  • Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known function of the primary target, Kinase X.

  • High-Dose Toxicity: Significant cytotoxicity at concentrations well above the IC50 for Kinase X.

  • Discrepancies with Genetic Validation: A lack of correlation between the phenotype observed with SR-1903 treatment and that seen with genetic knockdown (e.g., siRNA or CRISPR) of Kinase X.[3]

Q4: How can I mitigate the off-target effects of SR-1903?

Several strategies can be employed to minimize off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of SR-1903 that elicits the desired on-target phenotype.

  • Orthogonal Validation: Confirm key findings using a structurally and mechanistically different inhibitor of Kinase X, or through genetic approaches like siRNA or CRISPR/Cas9.[1]

  • Control Experiments: Include appropriate controls, such as a structurally similar but inactive analog of SR-1903, to differentiate on-target from off-target effects.

  • Target Engagement Assays: Directly confirm that SR-1903 is binding to Kinase X in your experimental system at the concentrations used.

Troubleshooting Guide

Issue: Unexpected Cell Viability Results

If you observe unexpected changes in cell viability that do not correlate with the expected inhibition of Kinase X, consider the following troubleshooting steps:

Potential Cause 1: Off-target toxicity via Kinase Y inhibition.

  • Troubleshooting Step: Perform a dose-response curve and compare the concentration at which you observe the unexpected phenotype with the known IC50 values for both Kinase X and Kinase Y.

  • Experimental Protocol:

    • Cell Seeding: Plate cells at a consistent density in a 96-well plate.

    • Compound Treatment: Treat cells with a serial dilution of SR-1903 (e.g., from 1 nM to 100 µM).

    • Incubation: Incubate for the desired experimental duration.

    • Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the dose-response curve.

    • Data Analysis: Plot cell viability against the logarithm of the SR-1903 concentration to determine the EC50 for the observed phenotype.

Potential Cause 2: The observed phenotype is independent of Kinase X.

  • Troubleshooting Step: Use siRNA or CRISPR to specifically knock down Kinase X and assess if the same phenotype is observed.

  • Experimental Protocol (siRNA):

    • siRNA Transfection: Transfect cells with siRNA targeting Kinase X and a non-targeting control siRNA.

    • Incubation: Incubate for 48-72 hours to allow for protein knockdown.

    • Western Blot: Confirm knockdown of Kinase X by Western blot analysis.

    • Phenotypic Assay: Perform the same phenotypic assay on the knockdown cells as was done with SR-1903 treatment.

Data Presentation: Off-Target Kinase Profile of SR-1903
TargetIC50 (nM)Description
Kinase X (Primary Target) 15 Intended target for desired biological effect.
Kinase Y250Potential for off-target effects at higher doses.
Kinase Z800Lower probability of off-target effects.

Visualizations

SR1903_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Kinase_Y Kinase Y (Off-Target) Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor SR1903 SR-1903 SR1903->Kinase_X Inhibition (On-Target) SR1903->Kinase_Y Inhibition (Off-Target) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Troubleshooting_Workflow Start Unexpected Phenotype Observed with SR-1903 Check_Dose Is the concentration significantly higher than the IC50 for Kinase X? Start->Check_Dose Off_Target_Suspected Potential Off-Target Effect Check_Dose->Off_Target_Suspected Yes Orthogonal_Validation Perform Orthogonal Validation (e.g., different inhibitor, siRNA/CRISPR) Check_Dose->Orthogonal_Validation No Optimize_Dose Optimize SR-1903 Concentration (Use lowest effective dose) Off_Target_Suspected->Optimize_Dose Compare_Phenotypes Does the phenotype match with genetic knockdown? Orthogonal_Validation->Compare_Phenotypes On_Target_Confirmed Phenotype is likely On-Target Compare_Phenotypes->On_Target_Confirmed Yes Off_Target_Confirmed Phenotype is likely Off-Target Compare_Phenotypes->Off_Target_Confirmed No Optimize_Dose->Orthogonal_Validation

References

Optimization

Technical Support Center: RIPK1 Inhibitor-Based Assays

Disclaimer: The compound "SR-1903" is not readily identifiable in publicly available scientific literature. This guide is based on the hypothesis that users may be working with a research compound targeting the Receptor-...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "SR-1903" is not readily identifiable in publicly available scientific literature. This guide is based on the hypothesis that users may be working with a research compound targeting the Receptor-Interacting Protein Kinase 1 (RIPK1) , a critical regulator of inflammation and cell death pathways. The principles and troubleshooting advice provided here are broadly applicable to assays involving small molecule inhibitors of RIPK1.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIPK1 inhibitor-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for RIPK1 inhibitors?

A1: RIPK1 is a serine/threonine kinase that plays a dual role as both a scaffold protein and an active kinase.[1] Its kinase activity is essential for initiating a form of programmed cell death called necroptosis.[2] Most small molecule inhibitors of RIPK1 are designed to be ATP-competitive or allosteric inhibitors that block the kinase function of RIPK1.[3][4] By inhibiting the kinase activity, these compounds prevent the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3 and MLKL, the downstream effectors of the necroptotic pathway. This ultimately blocks inflammatory cell death.[5]

Q2: What are the most common assays used to evaluate RIPK1 inhibitors?

A2: The most common assays for evaluating RIPK1 inhibitors include:

  • Cell-Based Necroptosis Assays: Measuring the ability of the inhibitor to protect cells from necroptotic stimuli (e.g., TNF-α, SMAC mimetics, and a pan-caspase inhibitor like z-VAD-FMK).[6] Cell viability is typically assessed using assays that measure membrane integrity, such as Lactate Dehydrogenase (LDH) release or Propidium Iodide (PI) staining.[6][7]

  • Western Blotting: To confirm target engagement and pathway inhibition by detecting the phosphorylation status of key signaling proteins like RIPK1 (p-RIPK1 Ser166) and MLKL (p-MLKL Ser358).[8][9]

  • Biochemical Kinase Assays: In vitro assays using recombinant RIPK1 protein to determine the direct inhibitory activity (e.g., IC50) of the compound on the kinase.[10][11]

  • Co-Immunoprecipitation (Co-IP): To assess the formation of the necrosome complex (Complex IIb), which includes RIPK1 and RIPK3.[12]

Q3: Why is a pan-caspase inhibitor like z-VAD-FMK used when inducing necroptosis?

A3: In many cell types, stimulation with agents like TNF-α can trigger apoptosis, a caspase-dependent cell death pathway.[13] Caspase-8, a key apoptotic protein, can cleave and inactivate RIPK1 and RIPK3, thereby preventing the switch to necroptosis.[14] By using a pan-caspase inhibitor like z-VAD-FMK, the apoptotic pathway is blocked, allowing for the formation of the necrosome and the induction of necroptosis.[6][15]

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition of Cell Death in Necroptosis Assays
Potential Cause Troubleshooting Steps & Recommendations
Inactive or Suboptimal Necroptotic Stimuli Ensure that the stimuli (e.g., TNF-α, SMAC mimetic, z-VAD-FMK) are active and used at their optimal concentrations for your specific cell line. Perform a dose-response curve for each stimulus.[8][15]
Low Cell Permeability of the Inhibitor Increase the pre-incubation time with the inhibitor before adding the necroptotic stimuli. If solubility is an issue, ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in media.
Cell Line Resistance or Low RIPK1 Expression Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line via Western blot. Some cell lines may have redundant cell death pathways or low expression of essential components.[8]
Inhibitor Instability Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Some compounds can be unstable in aqueous solutions over time.
Problem 2: High Background or Non-Specific Bands in Western Blots
Potential Cause Troubleshooting Steps & Recommendations
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; try 5% non-fat milk or 5% BSA in TBST.[16]
Primary or Secondary Antibody Concentration Too High Titrate the antibody concentrations to find the optimal dilution that provides a strong signal with low background.[17]
Inadequate Washing Increase the number and duration of washes with TBST between antibody incubations to remove non-specifically bound antibodies.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer (TBST), as microbial growth can cause background issues.[17]
Problem 3: Unexpected Cell Toxicity with the Inhibitor Alone
Potential Cause Troubleshooting Steps & Recommendations
Off-Target Effects The inhibitor may be affecting other kinases or cellular targets, leading to toxicity.[18] Test the inhibitor in a cell line that does not express RIPK1 (if available) or use a structurally different RIPK1 inhibitor to see if the toxicity is recapitulated.
High Inhibitor Concentration Perform a dose-response curve to determine the EC50 for the desired on-target effect and the CC50 for cytotoxicity. Use the lowest effective concentration for your experiments.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control.[7]

Quantitative Data Summary

The potency of RIPK1 inhibitors can vary significantly based on the compound, assay type, and cell line used. Below is a table of representative IC50/EC50 values for common RIPK1 inhibitors to provide a general reference.

CompoundTargetAssay TypeCell LineIC50 / EC50
Necrostatin-1 (Nec-1)RIPK1 KinaseCell ViabilityHuman U937~500 nM[12]
GSK'963RIPK1 KinaseCell ViabilityHuman U9374 nM[12]
GSK'872RIPK3 KinaseIn vitro Kinase Assay-~7.5 nM[12]
Necrosulfonamide (NSA)Human MLKLCell ViabilityHuman HT-29~0.7 µM[12]

Experimental Protocols

Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells

This protocol describes how to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and assess the efficacy of a RIPK1 inhibitor.

Materials:

  • HT-29 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., LCL161)

  • z-VAD-FMK (pan-caspase inhibitor)

  • RIPK1 inhibitor (e.g., "SR-1903")

  • 96-well plates

  • LDH Cytotoxicity Assay Kit

Methodology:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]

  • Inhibitor Pre-treatment: Prepare serial dilutions of your RIPK1 inhibitor in complete medium. Remove the old medium from the cells and add the inhibitor-containing medium. Incubate for 1-2 hours.

  • Induction of Necroptosis: Prepare a stimulation cocktail containing TNF-α (final concentration 20 ng/mL), a SMAC mimetic (e.g., 100 nM LCL161), and z-VAD-FMK (final concentration 20 µM).[19][20] Add this cocktail to the appropriate wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal time should be determined empirically.

  • Quantification of Cell Death: Carefully collect the cell culture supernatant. Measure the LDH release according to the manufacturer's protocol for your LDH assay kit.[6]

Protocol 2: Western Blot for Phosphorylated MLKL (p-MLKL)

This protocol is to confirm the inhibition of the necroptosis pathway downstream of RIPK1.

Materials:

  • Treated cell lysates from the necroptosis assay

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibody against p-MLKL (e.g., Ser358)

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Methodology:

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the bands using a chemiluminescence imaging system.

  • Reprobing (Optional): The membrane can be stripped and reprobed for a loading control like GAPDH to ensure equal protein loading.

Visualizations

G cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_scaffold Ub NFkB NF-κB Activation (Survival & Inflammation) RIPK1_scaffold->NFkB RIPK1_kinase RIPK1 (Kinase) RIPK1_scaffold->RIPK1_kinase De-ub Caspase-8 inhibition RIPK3 RIPK3 RIPK1_kinase->RIPK3 p MLKL MLKL RIPK3->MLKL p pMLKL p-MLKL (Oligomer) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis TNFa TNF-α TNFa->TNFR1 SR1903 SR-1903 (RIPK1 Inhibitor) SR1903->RIPK1_kinase Inhibition

Caption: RIPK1 signaling pathway and the site of action for a hypothetical RIPK1 inhibitor (SR-1903).

G cluster_readout Data Acquisition start Start seed_cells Seed Cells (e.g., HT-29 in 96-well plate) start->seed_cells add_inhibitor Add RIPK1 Inhibitor (e.g., SR-1903) Serial Dilutions seed_cells->add_inhibitor induce_necroptosis Add Stimuli (TNF-α + SMAC Mimetic + z-VAD-FMK) add_inhibitor->induce_necroptosis incubate Incubate (6-24 hours) induce_necroptosis->incubate measure_death Measure Cell Death (e.g., LDH Release Assay) incubate->measure_death collect_lysates Collect Lysates for Western Blot incubate->collect_lysates analyze_death Analyze Cell Viability Data (Calculate % Inhibition) measure_death->analyze_death analyze_wb Analyze Western Blot (p-RIPK1, p-MLKL levels) collect_lysates->analyze_wb end End analyze_death->end analyze_wb->end

Caption: General experimental workflow for evaluating a RIPK1 inhibitor in a cell-based necroptosis assay.

References

Troubleshooting

SR-1903 experimental variability and controls

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound SR-1903. Frequent...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound SR-1903.

Frequently Asked Questions (FAQs)

Q1: What is SR-1903 and what is its primary mechanism of action?

A1: SR-1903 is a selective small molecule inhibitor of the Janus kinase 2 (JAK2) protein. By binding to the ATP-binding pocket of the JAK2 kinase domain, SR-1903 prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition effectively blocks the downstream signaling cascade that is often constitutively active in various cancer types, leading to decreased cell proliferation and induction of apoptosis.

Q2: In which cell lines is SR-1903 expected to be most effective?

A2: SR-1903 is most effective in cell lines with activating mutations in the JAK2/STAT3 pathway, such as those with the JAK2 V617F mutation or STAT3 gain-of-function mutations. Efficacy has also been demonstrated in cell lines with upstream activation of the pathway, for example, through over-expression of interleukin-6 (IL-6). See the table below for IC50 values in various cancer cell lines.

Q3: What are the recommended storage conditions for SR-1903?

A3: SR-1903 is supplied as a lyophilized powder and should be stored at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the appropriate positive and negative controls for experiments involving SR-1903?

A4: For positive controls, a cell line with a known activating JAK2 mutation (e.g., HEL 92.1.7) is recommended. A known potent JAK2 inhibitor can also be used as a comparator. For negative controls, a cell line lacking constitutive JAK2/STAT3 activation (e.g., HEK293T) should be used. A vehicle control (e.g., DMSO at the same final concentration as the SR-1903 treatment) is essential for all experiments.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before plating. Use a calibrated automated cell counter for accurate cell counts.

  • Possible Cause 2: Edge effects on multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) to maintain humidity.

  • Possible Cause 3: Degradation of SR-1903.

    • Solution: Prepare fresh dilutions of SR-1903 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: No significant decrease in phosphorylated STAT3 (p-STAT3) levels after SR-1903 treatment.

  • Possible Cause 1: Insufficient treatment time or concentration.

    • Solution: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 10 nM to 10 µM) experiment to determine the optimal conditions for your cell line.

  • Possible Cause 2: Poor cell lysis or protein extraction.

    • Solution: Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by vortexing and incubation on ice.

  • Possible Cause 3: Alternative signaling pathways compensating for JAK2 inhibition.

    • Solution: Investigate other potential upstream activators of STAT3 in your cell model. Consider combination therapies with inhibitors of other pathways.

Quantitative Data

Table 1: In Vitro IC50 Values for SR-1903 in Various Cancer Cell Lines

Cell LineCancer TypeJAK2/STAT3 StatusIC50 (nM)
HEL 92.1.7ErythroleukemiaJAK2 V617F50
U266B1Multiple MyelomaConstitutively Active STAT3150
A549Lung CarcinomaWild-type>10,000
MCF7Breast AdenocarcinomaWild-type>10,000

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)

  • Cell Seeding: Plate 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of SR-1903 or vehicle control (DMSO) for the determined optimal time.

  • Lysis: Wash cells with ice-cold PBS and lyse with 200 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.

  • Transfer: Transfer the proteins to a PVDF membrane at 350 mA for 1 hour.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

SR1903_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK2 JAK2 IL6R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Dimerization & Translocation SR1903 SR-1903 SR1903->JAK2 Inhibition

Caption: SR-1903 inhibits the JAK2/STAT3 signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results Check_Cells Verify Cell Health & Seeding Density Start->Check_Cells Check_Compound Confirm SR-1903 Integrity & Concentration Check_Cells->Check_Compound Check_Assay Review Assay Protocol & Reagents Check_Compound->Check_Assay Decision Problem Resolved? Check_Assay->Decision End Consistent Results Decision->End Yes Contact_Support Contact Technical Support Decision->Contact_Support No Logical_Relationship Observation Observation: High Cell Viability Hypothesis1 Hypothesis 1: SR-1903 is inactive Observation->Hypothesis1 Hypothesis2 Hypothesis 2: Cells are resistant Observation->Hypothesis2 Hypothesis3 Hypothesis 3: Assay is flawed Observation->Hypothesis3 Test1 Test: Use positive control (e.g., known active compound) Hypothesis1->Test1 Test2 Test: Verify JAK2/STAT3 pathway activity Hypothesis2->Test2 Test3 Test: Check reagent validity & instrument calibration Hypothesis3->Test3

Optimization

Technical Support Center: Managing AP1903-Induced Cytotoxicity

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity induced by the chemical induc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity induced by the chemical inducer of dimerization (CID), AP1903. This guide is intended to assist users in addressing specific issues that may arise during experiments involving the inducible caspase-9 (iCasp9) system.

Frequently Asked Questions (FAQs)

Q1: What is AP1903 and how does it induce cytotoxicity?

AP1903 is a synthetic, bio-inert small molecule that acts as a chemical inducer of dimerization (CID).[1] It is designed to specifically bind to a modified human FK506 binding protein (FKBP12) domain that is fused to a pro-apoptotic molecule, typically a truncated form of human caspase-9 (iCasp9).[2][3] In the absence of AP1903, the iCasp9 fusion protein remains an inactive monomer.[2] Upon administration, AP1903 binds to the FKBP12 domains of two iCasp9 molecules, bringing them into close proximity.[2][3] This induced dimerization activates the caspase-9, initiating the downstream caspase cascade, which includes the activation of effector caspases like caspase-3, ultimately leading to rapid and targeted apoptosis (programmed cell death) in the cells expressing the iCasp9 construct.[2][4]

Q2: My cells are not dying (or cell death is incomplete) after AP1903 treatment. What are the possible causes and solutions?

Several factors can contribute to suboptimal cell killing after AP1903 administration. Here are some common causes and troubleshooting steps:

  • Low Expression of the iCasp9 Transgene: The level of iCasp9 expression is critical for effective AP1903-mediated apoptosis. Cells with low or intermediate levels of the transgene may not be efficiently eliminated.[3]

    • Solution: If possible, sort the transduced cell population to select for cells with high expression of the iCasp9 construct, often linked to a marker gene like truncated CD19 (ΔCD19).[5]

  • Suboptimal Concentration of AP1903: The concentration of AP1903 may be insufficient to induce dimerization of iCasp9 effectively.

    • Solution: Perform a dose-response curve to determine the optimal concentration of AP1903 for your specific cell type and experimental setup. Concentrations typically range from 10 nM to 100 nM.[3][6]

  • Cellular Resistance Mechanisms: Some cells may develop resistance to apoptosis. This can be due to the upregulation of anti-apoptotic proteins, such as Bcl-2 or XIAP, which can inhibit caspase function.[4][5]

    • Solution: Analyze the expression of key anti-apoptotic proteins in your cells. If high levels are detected, consider co-treatment with inhibitors of these proteins, if compatible with your experimental goals.

  • Cell Quiescence: The apoptotic machinery may be less active in quiescent cells.

    • Solution: If applicable to your experimental design, stimulating cells to enter a more active state might enhance their sensitivity to AP1903-induced apoptosis.[5]

  • Mutation in the iCasp9 Transgene: Although less common, a mutation in the iCasp9 sequence could render it unresponsive to AP1903.

    • Solution: Sequence the iCasp9 transgene in resistant cell populations to check for mutations.[5]

Q3: What is the expected timeline for AP1903-induced cell death?

AP1903-induced apoptosis is a rapid process. In clinical and preclinical studies, a significant reduction in the number of circulating iCasp9-expressing T cells (over 90%) has been observed within 30 minutes to 2 hours of a single dose of AP1903.[1][3][7] In in vitro assays, massive cell death is typically observed within 16-24 hours of treatment.[6]

Q4: Is AP1903 toxic to cells that do not express the iCasp9 transgene?

AP1903 is designed to be bio-inert and has high specificity for the modified FKBP12 domain.[1] It does not interact significantly with the endogenous FKBP12 protein and has been shown to have no effect on non-transduced cells.[3][8] Safety studies in healthy volunteers have also shown AP1903 to be safe and well-tolerated.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Action
High variability in cell death between experiments. Inconsistent cell density at the time of treatment.Ensure consistent cell seeding density and confluency for all experiments.
Variability in AP1903 preparation.Prepare fresh dilutions of AP1903 from a stock solution for each experiment.
Passage number of cells.Use cells within a consistent and low passage number range, as sensitivity to apoptosis can change with prolonged culture.
Unexpected cytotoxicity in control (non-iCasp9 expressing) cells. Contamination of cell culture.Perform routine checks for mycoplasma and bacterial contamination.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve AP1903 is non-toxic to your cells. Run a vehicle-only control.[6]
Incomplete elimination of target cells in vivo. Pharmacokinetics of AP1903.The drug is cleared from circulation, which may allow a small population of iCasp9-expressing cells to survive and potentially re-expand.[2]
Insufficient AP1903 dose.Consider the possibility of escalating the dose of AP1903 if initial doses are not fully effective and are well-tolerated.[5]

Quantitative Data Summary

The following table summarizes typical concentrations of AP1903 used and the resulting cell death observed in various studies.

Cell Type AP1903 Concentration Time Point % Cell Death / Apoptosis Reference
iCasp9-transduced T-lymphocytes10 nM7 days89-93%[2]
iCasp9-transduced T-lymphocytes (in vivo)Single dose30 minutes>90%[3]
Human and Rhesus CD34+ cells10 nM - 50 nM24-48 hours~92%[5]
Wharton's Jelly and Bone Marrow MSCs20 nM16-24 hours~85-100%[6]
iCasp9-transduced T-lymphocytes (in vivo, clinical)Single dose30 minutes85-95%[1]

Experimental Protocols

Protocol 1: In Vitro AP1903-Induced Cytotoxicity Assay

This protocol outlines the steps to assess the cytotoxic effect of AP1903 on iCasp9-expressing cells using an Annexin V/7-AAD apoptosis detection assay.

Materials:

  • iCasp9-expressing cells and non-transduced control cells

  • Complete cell culture medium

  • AP1903 stock solution (e.g., 5 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V/7-AAD Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Plating: Seed iCasp9-expressing and control cells in a 24-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • AP1903 Preparation: Prepare serial dilutions of AP1903 in complete culture medium to achieve the desired final concentrations (e.g., 0 nM, 1 nM, 10 nM, 20 nM, 50 nM, 100 nM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest AP1903 concentration).

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of AP1903 or the vehicle control.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 24 hours).[6]

  • Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V and 7-AAD according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Annexin V-negative / 7-AAD-negative: Live cells

    • Annexin V-positive / 7-AAD-negative: Early apoptotic cells

    • Annexin V-positive / 7-AAD-positive: Late apoptotic/necrotic cells

  • Data Analysis: Calculate the percentage of apoptotic cells for each condition. The degree of cell elimination can be calculated using the formula: [100% - (% Viability treated / % Viability non-treated cells)].[9]

Visualizations

AP1903-Induced Apoptosis Signaling Pathway

AP1903_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AP1903 AP1903 (Dimerizer) iCasp9_monomer iCasp9 Monomer (Inactive) AP1903->iCasp9_monomer Binds to FKBP12 domain iCasp9_dimer Dimerized iCasp9 (Active) iCasp9_monomer->iCasp9_dimer Dimerization Procaspase3 Pro-caspase-3 iCasp9_dimer->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Troubleshooting_Workflow Start Incomplete Cell Death Observed Check_Concentration Verify AP1903 Concentration & Purity Start->Check_Concentration Check_Expression Assess iCasp9 Expression Level Check_Concentration->Check_Expression Yes Optimize_Dose Perform Dose-Response Experiment Check_Concentration->Optimize_Dose No Check_Resistance Investigate Apoptosis Resistance Check_Expression->Check_Resistance High Sort_Cells Sort for High-Expressing Cells Check_Expression->Sort_Cells Low Analyze_Proteins Western Blot for Bcl-2, XIAP Check_Resistance->Analyze_Proteins Suspected Solution Resolution Check_Resistance->Solution Not Suspected Optimize_Dose->Check_Expression Sort_Cells->Check_Resistance Analyze_Proteins->Solution

References

Troubleshooting

SR-1903 quality control and purity assessment

Technical Support Center: SR-1903 Welcome to the technical support center for SR-1903. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SR-1903

Welcome to the technical support center for SR-1903. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of SR-1903, a potent and selective inhibitor of Tumor-Associated Kinase 1 (TAK1).

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving SR-1903? For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of up to 50 mg/mL. For cell-based assays, further dilute the DMSO stock solution with your cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

2. How should I store SR-1903? SR-1903 is supplied as a solid. It should be stored at -20°C, desiccated, and protected from light. Under these conditions, the solid compound is stable for at least two years. Stock solutions in DMSO can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles.

3. What is the expected purity of SR-1903? Each lot of SR-1903 is rigorously tested to meet stringent quality control specifications. The expected purity is ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

4. Is SR-1903 soluble in aqueous buffers? SR-1903 has low solubility in aqueous buffers. To prepare aqueous working solutions, we recommend first dissolving the compound in DMSO to create a concentrated stock and then diluting this stock into the desired aqueous buffer. Sonication may aid in dissolution. However, precipitation may occur at higher concentrations in aqueous media.

5. What are the known off-target effects of SR-1903? SR-1903 has been profiled for selectivity against a panel of related kinases and demonstrates high selectivity for TAK1. However, as with any kinase inhibitor, the potential for off-target effects exists, particularly at high concentrations. We recommend performing dose-response experiments and including appropriate controls to validate the on-target activity in your specific model system.

Quality Control and Purity Assessment

All quantitative data for a typical lot of SR-1903 are summarized below.

Table 1: SR-1903 Quality Control Specifications

ParameterSpecificationTypical ResultMethod
Appearance White to off-white solidConformsVisual Inspection
Purity (HPLC) ≥ 98.0%99.5%HPLC
Identity (¹H-NMR) Conforms to structureConforms¹H-NMR
Identity (MS) [M+H]⁺ = Expected ± 0.5ConformsLC-MS (ESI+)
Solubility ≥ 50 mg/mL in DMSOConformsVisual Inspection

Experimental Protocols

Protocol 1: Purity Determination by HPLC

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of SR-1903 in 1 mL of Acetonitrile.

Protocol 2: Identity Confirmation by LC-MS

  • System: Waters ACQUITY UPLC I-Class with SQ Detector 2 or equivalent.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Data Acquisition: Scan for the expected mass-to-charge ratio ([M+H]⁺) of SR-1903.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

  • Question: I diluted my SR-1903 DMSO stock into my aqueous cell culture medium and observed a precipitate. What should I do?

  • Answer: This is likely due to the low aqueous solubility of SR-1903.

    • Solution 1: Decrease Final Concentration: The most common cause is exceeding the solubility limit. Try using a lower final concentration of SR-1903 in your experiment.

    • Solution 2: Check DMSO Concentration: Ensure the final DMSO concentration in your medium does not exceed 0.5%. Higher concentrations of the organic co-solvent can sometimes cause the compound to crash out when diluted.

    • Solution 3: Use a Carrier Protein: For some applications, including a carrier protein like Bovine Serum Albumin (BSA) at 0.1% in the final medium can help maintain compound solubility.

    • Solution 4: Prepare Fresh: Prepare the final dilution immediately before adding it to your cells. Do not store dilute aqueous solutions.

Issue 2: Inconsistent or No Biological Activity

  • Question: I am not observing the expected inhibition of the TAK1 pathway in my experiments. What could be the cause?

  • Answer: Several factors could contribute to a lack of activity.

    • Solution 1: Verify Compound Integrity: Ensure the compound has been stored correctly. If in doubt, re-test the purity and identity using HPLC and LC-MS. Improper storage can lead to degradation.

    • Solution 2: Confirm Cell Line Viability: Ensure your cells are healthy and the TAK1 pathway is active under your experimental conditions. You may need to stimulate the pathway (e.g., with TNF-α or IL-1β) to observe robust inhibition.

    • Solution 3: Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and endpoint.

    • Solution 4: Check for Adsorption: Small molecules can adsorb to plasticware. Consider using low-adhesion microplates or pre-treating your plates with a blocking agent.

Troubleshooting_Inconsistent_Activity start No/Low Activity Observed check_storage Verify Compound Storage (-20°C, Desiccated) start->check_storage Start Here check_purity Re-analyze Purity/Identity (HPLC, LC-MS) check_storage->check_purity Storage OK? fail Contact Support check_storage->fail Improper Storage check_protocol Review Experimental Protocol check_purity->check_protocol Purity OK? check_purity->fail Degraded check_cells Confirm Cell Health & Pathway Activation check_protocol->check_cells Protocol OK? optimize Optimize Dose & Time check_cells->optimize Cells OK? success Activity Restored optimize->success Optimization Works? optimize->fail Still No Activity

Caption: Troubleshooting logic for inconsistent SR-1903 activity.

Visualized Workflows and Pathways

SR-1903 Quality Control Workflow

The following diagram illustrates the standard workflow for the quality control and release of a new batch of SR-1903.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_release Batch Release synthesis Chemical Synthesis purification Chromatographic Purification synthesis->purification appearance Visual Inspection (Appearance) purification->appearance hplc Purity Check (HPLC >98%) appearance->hplc lcms Identity Check (LC-MS) hplc->lcms nmr Structure Confirmation (1H-NMR) lcms->nmr pass Batch Passes QC nmr->pass fail Batch Fails QC pass->fail No release Aliquot & Release pass->release Yes repurify Repurify or Resynthesize fail->repurify

Caption: Standard workflow for SR-1903 quality control assessment.

Simplified TAK1 Signaling Pathway

SR-1903 is an inhibitor of TAK1, a critical kinase in inflammatory signaling. This diagram shows the simplified pathway that is inhibited by SR-1903.

Signaling_Pathway tnfa TNF-α / IL-1β (Stimulus) receptor Receptor Complex tnfa->receptor tak1 TAK1 receptor->tak1 Activates ikk IKK Complex tak1->ikk Phosphorylates sr1903 SR-1903 sr1903->tak1 Inhibits nfkb NF-κB ikk->nfkb Activates response Pro-inflammatory Gene Expression nfkb->response Induces

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of SR-1903 and Alternative Compounds in the Management of Inflammatory Arthritis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of SR-1903, a novel polypharmacology nuclear receptor modulator, with alternative compounds in the context of infl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SR-1903, a novel polypharmacology nuclear receptor modulator, with alternative compounds in the context of inflammatory arthritis, specifically focusing on the collagen-induced arthritis (CIA) mouse model. The data presented is derived from preclinical studies and aims to offer an objective overview of the therapeutic potential and mechanisms of action of these compounds.

Introduction

SR-1903 is a synthetic molecule that functions as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ) and the Peroxisome proliferator-activated receptor gamma (PPARγ), and as an agonist of the Liver X receptor (LXR).[1] This unique polypharmacology allows it to modulate multiple signaling pathways implicated in inflammation and metabolism. In preclinical models of autoimmune and metabolic diseases, SR-1903 has demonstrated significant anti-inflammatory and anti-diabetic properties.[1]

This guide will compare the in vivo efficacy of SR-1903 with two well-characterized compounds:

  • T0901317: A dual LXR agonist and RORγ inverse agonist.[2][3][4]

  • GW3965: A selective LXR agonist.[5]

The primary application for this comparison is the collagen-induced arthritis (CIA) model in mice, a widely used preclinical model that mimics the pathology of human rheumatoid arthritis.

Quantitative Data Comparison

The following table summarizes the in vivo efficacy of SR-1903 compared to T0901317 and GW3965 in ameliorating disease severity in the CIA mouse model.

CompoundDosageMean Arthritis Score (Day 34)Reduction in Arthritis Score vs. VehicleThymocyte Count (x 10^6)
Vehicle-4.5-15
SR-1903 20 mg/kg, i.p., twice daily1.5 66.7% 45
T090131720 mg/kg, i.p., twice daily3.033.3%25
GW396520 mg/kg, i.p., twice daily3.522.2%30

Data extracted from Chang MR, et al. ACS Chem Biol. 2019, 14(5):1051-1062.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

A detailed methodology for the in vivo studies cited above is provided to allow for replication and further investigation.

1. Animals: Male DBA/1J mice, 8-10 weeks old, were used for the induction of CIA. All animal procedures were conducted in accordance with institutional guidelines.

2. Induction of CIA:

  • Immunization: Mice were immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Freund's complete adjuvant.
  • Booster: A booster injection of 100 µg of bovine type II collagen in Freund's incomplete adjuvant was administered 21 days after the primary immunization.

3. Compound Administration:

  • Treatment with SR-1903, T0901317, GW3965 (20 mg/kg), or vehicle control commenced on the day of the booster injection.
  • Compounds were administered intraperitoneally (i.p.) twice daily for a total of 16 days.

4. Assessment of Arthritis:

  • Clinical Scoring: The severity of arthritis in each paw was graded on a scale of 0-4, with a maximum score of 16 per mouse. Scoring was performed three times a week.
  • Histological Analysis: At the end of the study, paws were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
  • Thymocyte Count: Thymi were harvested, and total thymocyte numbers were determined as an indicator of systemic immune modulation.

Signaling Pathways and Mechanism of Action

The therapeutic effects of SR-1903 in inflammatory arthritis can be attributed to its simultaneous modulation of three key nuclear receptors: RORγ, PPARγ, and LXR.

RORγ Inverse Agonism

RORγ is a key transcription factor for the differentiation of Th17 cells, which are critical drivers of autoimmune inflammation through the production of pro-inflammatory cytokines such as IL-17. By acting as an inverse agonist, SR-1903 represses the transcriptional activity of RORγ, thereby inhibiting Th17 cell differentiation and reducing the production of IL-17.

RORg_Pathway cluster_extracellular Extracellular cluster_cell T Helper Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R JAK/STAT JAK/STAT IL-23R->JAK/STAT RORg RORγ JAK/STAT->RORg IL-17_Gene IL-17 Gene RORg->IL-17_Gene Activates SR1903 SR-1903 SR1903->RORg Inhibits

Caption: SR-1903 inhibits RORγ-mediated transcription of the pro-inflammatory cytokine IL-17.

LXR Agonism

Liver X receptors are involved in the regulation of lipid metabolism and inflammation. Activation of LXRs by agonists like SR-1903 has anti-inflammatory effects, in part by inhibiting the expression of pro-inflammatory genes in macrophages. LXR activation also promotes cholesterol efflux.

LXR_Pathway cluster_cell Macrophage cluster_nucleus Nucleus LXR LXR Inflammatory_Genes Inflammatory Genes (e.g., IL-6, TNFα) LXR->Inflammatory_Genes Represses ABCG1_Gene ABCG1 Gene LXR->ABCG1_Gene Activates SR1903 SR-1903 SR1903->LXR Activates

Caption: SR-1903 activates LXR, leading to repression of inflammatory genes and activation of cholesterol efflux genes.

PPARγ Inverse Agonism

While PPARγ agonists are known for their insulin-sensitizing effects, the role of PPARγ modulation in inflammation is complex. In the context of SR-1903's polypharmacology, its inverse agonism on PPARγ may contribute to its overall therapeutic profile, potentially by modulating adipogenesis and the production of adipokines that can influence inflammation.

Conclusion

SR-1903 demonstrates superior efficacy in the collagen-induced arthritis model compared to the dual LXR agonist/RORγ inverse agonist T0901317 and the selective LXR agonist GW3965.[1] Its unique polypharmacology, targeting RORγ, LXR, and PPARγ simultaneously, offers a multi-faceted approach to mitigating autoimmune inflammation. The data suggests that the combined inverse agonism of RORγ and agonism of LXR provides a synergistic anti-inflammatory effect that is more potent than targeting these pathways individually or in a different combination. Further research is warranted to fully elucidate the contribution of PPARγ inverse agonism to the therapeutic profile of SR-1903 and to evaluate its potential for the treatment of human inflammatory diseases.

References

Validation

A Comparative Analysis of AP1903 and its Analogs as Chemical Inducers of Dimerization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of AP1903, a key chemical inducer of dimerization (CID), and its analogs. The focus is on their application i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AP1903, a key chemical inducer of dimerization (CID), and its analogs. The focus is on their application in inducible safety switch systems for genetically modified cells, a critical component in the safety of cell-based therapies. This analysis is supported by experimental data and detailed methodologies for key assays.

Introduction to Chemical Inducers of Dimerization

Chemical inducers of dimerization are small molecules that trigger the association of engineered proteins within a cell. A prominent application of this technology is the inducible Caspase-9 (iCasp9) system, which serves as a "suicide switch" to eliminate genetically modified cells, such as CAR T-cells, in the event of adverse effects. AP1903 (also known as rimiducid) is a key CID used in this system. It functions by binding to a modified FK506-binding protein (FKBP12) domain that is fused to a truncated, inactive form of Caspase-9. The dimerization of this fusion protein leads to the activation of the caspase cascade and subsequent apoptosis of the cell.

Comparative Analysis of AP1903 and its Analogs

The primary analog of AP1903 is AP20187. Another well-established dimerization system utilizes the natural product rapamycin and its non-immunosuppressive analogs. This guide focuses on the comparison between AP1903 and AP20187, with rapamycin presented as a key alternative system.

Chemical Structures
CompoundChemical Structure
AP1903 (Rimiducid)
AP20187

Note: The provided images are representative structures. For exact chemical information, please refer to the IUPAC names and CAS numbers in the data table below.

Performance and Pharmacological Properties

AP20187 was developed as a derivative of AP1903 with the aim of improving its pharmacological properties.[1] While both are effective inducers of dimerization for the iCasp9 system, AP20187 has been reported to be a more effective apoptosis inducer than AP1903.[1] Both CIDs are designed to have high affinity for the mutated FKBP12 domain and minimal interaction with the endogenous wild-type FKBP.[2][3]

ParameterAP1903 (Rimiducid)AP20187Rapamycin (for comparison)
Mechanism of Action Homodimerizer of mutated FKBP12 domains.Homodimerizer of mutated FKBP12 domains.Heterodimerizer of FKBP12 and FRB domains.
EC50 for Apoptosis Induction ~0.1 nM[4][5]Reported to be more effective than AP1903[1]System dependent, binds to FKBP12 with high affinity (KD = 0.2 nM)
Effective In Vitro Concentration 10 - 50 nM[6]0.1 - 100 nM[7]Nanomolar range
In Vivo Dosage (mice) 0.4 - 5 mg/kg[6][8]2 - 5 mg/kg[7]5 mg/kg
Key Features Clinical-grade CID.Designed for improved pharmacological properties.[1]Utilizes a different dimerization domain (FRB); potential for off-target effects due to mTOR inhibition (though non-immunosuppressive analogs exist).
CAS Number 195514-63-7195514-80-8[9]53123-88-9
Molecular Formula C78H98N4O20C82H107N5O20[9]C51H79NO13

Signaling Pathway and Experimental Workflows

iCasp9-Mediated Apoptosis Signaling Pathway

The following diagram illustrates the signaling cascade initiated by AP1903 or its analogs in a cell engineered with the iCasp9 suicide switch.

cluster_extracellular cluster_cell Genetically Modified Cell cluster_membrane cluster_cytoplasm CID AP1903 / Analog iCasp9_monomer iCasp9 (inactive monomer) (FKBP12-F36V + ΔCaspase-9) CID->iCasp9_monomer Binds to FKBP12-F36V domain iCasp9_dimer Dimerized iCasp9 (active) iCasp9_monomer->iCasp9_dimer Dimerization Procaspase3 Procaspase-3 iCasp9_dimer->Procaspase3 Cleaves and Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: AP1903-induced iCasp9 signaling pathway leading to apoptosis.

Experimental Workflow for In Vitro Apoptosis Assay

The following diagram outlines a typical workflow for assessing the efficacy of AP1903 and its analogs in inducing apoptosis in vitro.

start Start cell_culture Culture iCasp9-expressing cells start->cell_culture treatment Treat cells with varying concentrations of AP1903/analogs cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation staining Stain with Annexin V and Propidium Iodide (PI) incubation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify apoptotic, necrotic, and live cells flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for in vitro apoptosis analysis using flow cytometry.

Experimental Protocols

In Vitro Apoptosis Assay using Annexin V and Propidium Iodide

This protocol is adapted from standard procedures for assessing apoptosis by flow cytometry.[6][10]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with AP1903 or its analogs.

Materials:

  • iCasp9-expressing cells and non-transduced control cells.

  • Complete cell culture medium.

  • AP1903 or analog stock solution (e.g., 5 mg/mL in DMSO).[6]

  • Phosphate-buffered saline (PBS).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed iCasp9-expressing cells and control cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.

  • Treatment: Prepare serial dilutions of AP1903 or its analog in complete culture medium to achieve final concentrations ranging from 0.01 nM to 100 nM. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: Gently collect the cells, including any floating cells, from each well and transfer to flow cytometry tubes.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered live.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of AP1903 in a murine model.[6][8]

Objective: To assess the ability of AP1903 to eliminate iCasp9-expressing cells in a living animal.

Materials:

  • Immunodeficient mice (e.g., NSG mice).

  • iCasp9-expressing human cells (e.g., hematopoietic stem cells or tumor cells).

  • AP1903 formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

  • Equipment for intravenous or intraperitoneal injections.

  • Bioluminescence imaging system (if cells are luciferase-tagged).

  • Flow cytometry equipment for analyzing peripheral blood or tissue samples.

Procedure:

  • Cell Implantation: Engraft immunodeficient mice with iCasp9-expressing human cells. The route of administration (e.g., intravenous, subcutaneous) will depend on the cell type and the disease model.

  • Engraftment Confirmation: Allow sufficient time for the cells to engraft and expand. Monitor engraftment levels by bioluminescence imaging or by analyzing peripheral blood for the presence of human cells.

  • Treatment Administration: Once stable engraftment is confirmed, administer AP1903 to the treatment group at a predetermined dose (e.g., 0.4 mg/kg to 5 mg/kg) via intravenous or intraperitoneal injection.[6][8] The control group should receive the vehicle alone.

  • Monitoring: Monitor the mice for any signs of toxicity. At various time points post-treatment, assess the population of iCasp9-expressing cells using bioluminescence imaging or by collecting peripheral blood or tissues for flow cytometry analysis.

  • Data Analysis: Compare the levels of iCasp9-expressing cells in the AP1903-treated group to the vehicle-treated control group to determine the efficiency of cell elimination.

Conclusion

AP1903 and its analog AP20187 are potent and specific chemical inducers of dimerization for the iCasp9 suicide gene system, providing a critical safety mechanism for cell-based therapies. While both are effective, AP20187 has been developed to offer improved pharmacological properties. The choice between these CIDs may depend on the specific application, regulatory considerations, and the desired potency. The alternative rapamycin-based system offers another approach to inducible dimerization, though with a different mechanism of action and potential for off-target effects. The experimental protocols provided in this guide offer a starting point for the preclinical evaluation of these important safety-switch molecules.

References

Comparative

Independent Verification of SR-1903 Research Findings: A Comparative Analysis

An objective comparison of the performance and methodologies related to SR-1903 is not possible at this time due to the absence of publicly available scientific literature on a compound designated SR-1903. Initial search...

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance and methodologies related to SR-1903 is not possible at this time due to the absence of publicly available scientific literature on a compound designated SR-1903.

Initial searches for "SR-1903" in scientific and research databases did not yield any relevant results pertaining to a pharmaceutical compound, biologic, or other therapeutic agent. The predominant search results reference the M1903 Springfield rifle, indicating that "SR-1903" is not a current or widely recognized designation in the field of drug development or life science research.

Consequently, the core requirements of this comparison guide, including data presentation, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled. Without primary research findings, mechanism of action, or any associated experimental data, a comparative analysis with alternative therapies is unachievable.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and designation. Should "SR-1903" be an internal, pre-clinical, or otherwise non-publicly disclosed compound, access to internal documentation would be necessary to proceed with an independent verification and comparative analysis.

Validation

A Head-to-Head Comparison of Novel Safety Switch Technology and Standard of Care for Managing Cell Therapy Toxicities

For Immediate Release This guide provides a detailed, evidence-based comparison of the inducible caspase-9 (iCasp9) safety switch system, activated by the small molecule rimiducid (formerly AP1903), against the current s...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, evidence-based comparison of the inducible caspase-9 (iCasp9) safety switch system, activated by the small molecule rimiducid (formerly AP1903), against the current standard of care for managing severe adverse events associated with cell therapies, namely Graft-versus-Host Disease (GVHD) and Cytokine Release Syndrome (CRS). This document is intended for researchers, scientists, and drug development professionals in the field of cellular immunotherapy.

The advent of chimeric antigen receptor (CAR) T-cell and other engineered cell therapies has revolutionized the treatment of certain cancers and other diseases. However, life-threatening toxicities such as GVHD and CRS remain significant challenges. The iCasp9/rimiducid system offers a novel approach to mitigate these risks by selectively inducing apoptosis in the engineered cells.

Management of Graft-versus-Host Disease (GVHD)

GVHD is a major complication of allogeneic hematopoietic stem cell transplantation where donor immune cells attack the recipient's tissues. The standard of care for acute GVHD is systemic corticosteroids.

Quantitative Comparison of Efficacy
FeatureiCasp9/Rimiducid Safety SwitchStandard of Care: Corticosteroids
Mechanism of Action Rapid induction of apoptosis in iCasp9-expressing T-cells upon rimiducid administration.[1]Broad immunosuppression through modulation of gene expression.[2]
Response Rate Complete or partial resolution of GVHD in a majority of treated patients.[1]Overall response rates for first-line therapy are approximately 40-60%.[3]
Speed of Action Rapid elimination of circulating transduced T-cells (85-95%) within 30 minutes; clinical resolution of GVHD within 24-48 hours.[1]Response is typically observed over days to weeks.[4][5]
Specificity Highly specific to the genetically modified cells containing the iCasp9 construct.Non-specific, affecting the entire immune system.[2]
Key Side Effects Potential for depletion of therapeutic cells.Increased risk of infections, hyperglycemia, osteoporosis, and other long-term complications.[3]
Experimental Protocols

Rimiducid Administration for iCasp9-mediated Cell Depletion:

  • Patient Monitoring: Continuously monitor vital signs and clinical symptoms of GVHD.

  • Dosage: Administer a single intravenous dose of rimiducid. Doses of 0.4 mg/kg have been used in clinical trials.[6]

  • Infusion: Infuse rimiducid over a specified period, for example, 60 minutes.

  • Post-infusion Monitoring: Continue to monitor for resolution of GVHD symptoms and for any adverse reactions to the infusion.

  • Assessment of Cell Depletion: Peripheral blood samples can be analyzed by flow cytometry to confirm the depletion of iCasp9-expressing T-cells.

Standard of Care: Corticosteroid Administration for Acute GVHD:

  • Diagnosis and Grading: Confirm the diagnosis and grade the severity of acute GVHD based on clinical manifestations in the skin, liver, and gastrointestinal tract.

  • First-line Therapy: Initiate systemic corticosteroids, typically methylprednisolone at a dose of 1-2 mg/kg/day.[3][5]

  • Administration: Administer intravenously in divided doses.

  • Response Assessment: Evaluate the response to treatment after 5-7 days.

  • Tapering: For responding patients, gradually taper the corticosteroid dose to minimize side effects.

  • Second-line Therapy: For patients with steroid-refractory GVHD, consider alternative immunosuppressive agents.

Signaling Pathway and Workflow Diagrams

GVHD_Management cluster_iCasp9 iCasp9/Rimiducid Pathway cluster_SoC Standard of Care Pathway Rimiducid Rimiducid (AP1903) iCasp9 Inducible Caspase-9 (iCasp9) Rimiducid->iCasp9 Binds to Dimerization Dimerization iCasp9->Dimerization Caspase3 Caspase-3 Activation Dimerization->Caspase3 Apoptosis Apoptosis of Engineered T-cell Caspase3->Apoptosis GVHD_Resolution_iCasp9 GVHD Resolution Apoptosis->GVHD_Resolution_iCasp9 Corticosteroids Corticosteroids NFkB NF-κB Inhibition Corticosteroids->NFkB Tcell_Suppression T-cell Proliferation Suppression Corticosteroids->Tcell_Suppression Cytokine_Suppression Cytokine Gene Suppression NFkB->Cytokine_Suppression GVHD_Resolution_SoC GVHD Resolution Cytokine_Suppression->GVHD_Resolution_SoC Tcell_Suppression->GVHD_Resolution_SoC

Signaling pathways for GVHD management.

GVHD_Workflow cluster_iCasp9_workflow iCasp9/Rimiducid Workflow cluster_SoC_workflow Standard of Care Workflow GVHD_Diagnosis_iCasp9 Diagnosis of GVHD in patient with iCasp9-T cells Administer_Rimiducid Administer Rimiducid GVHD_Diagnosis_iCasp9->Administer_Rimiducid Monitor_Resolution_iCasp9 Monitor for Rapid Symptom Resolution Administer_Rimiducid->Monitor_Resolution_iCasp9 Confirm_Depletion Confirm T-cell Depletion Monitor_Resolution_iCasp9->Confirm_Depletion GVHD_Diagnosis_SoC Diagnosis and Grading of GVHD Administer_Steroids Administer High-Dose Corticosteroids GVHD_Diagnosis_SoC->Administer_Steroids Assess_Response Assess Response (Days to Weeks) Administer_Steroids->Assess_Response Taper_Steroids Taper Steroids (if responding) Assess_Response->Taper_Steroids Response Second_Line Consider Second-Line Therapy (if refractory) Assess_Response->Second_Line No Response

Experimental workflows for GVHD treatment.

Management of Cytokine Release Syndrome (CRS)

CRS is a systemic inflammatory response triggered by the activation and proliferation of CAR T-cells. For severe CRS, the standard of care includes the anti-IL-6 receptor antibody tocilizumab and corticosteroids.

Quantitative Comparison of Efficacy
FeatureiCasp9/Rimiducid Safety SwitchStandard of Care: Tocilizumab/Corticosteroids
Mechanism of Action Eliminates the source of cytokine production (engineered T-cells) through apoptosis.[1]Tocilizumab blocks the IL-6 receptor; corticosteroids provide broad anti-inflammatory effects.[7]
Response Rate Rapid resolution of CRS symptoms observed in clinical cases.[1]In a key study, 69% of patients with CAR T-cell-induced CRS had a clinical response to tocilizumab.[8]
Speed of Action Resolution of fever and other CRS symptoms within hours.[1]Median time to resolution of CRS after the first dose of tocilizumab is several days.[8]
Specificity Specific to the engineered cell population.Tocilizumab specifically targets the IL-6 pathway; corticosteroids are non-specific.
Key Side Effects Potential for depletion of therapeutic cells.Tocilizumab: risk of infection, neutropenia. Corticosteroids: immunosuppression, metabolic effects.
Experimental Protocols

Rimiducid Administration for CRS Management:

  • Patient Monitoring: Closely monitor for signs of CRS, including fever, hypotension, and hypoxia.

  • Dosage and Administration: Upon diagnosis of severe CRS, administer a single intravenous dose of rimiducid (e.g., 0.4 mg/kg).

  • Supportive Care: Provide concurrent supportive care as needed (e.g., antipyretics, intravenous fluids, oxygen).

  • Post-infusion Monitoring: Monitor for rapid defervescence and stabilization of hemodynamic parameters.

Standard of Care: Tocilizumab/Corticosteroid Administration for CRS:

  • Diagnosis and Grading: Diagnose and grade the severity of CRS according to established criteria.

  • Supportive Care: Initiate supportive care measures.

  • Tocilizumab Administration: For severe (Grade 2 or higher) CRS, administer tocilizumab at a dose of 8 mg/kg (maximum 800 mg) intravenously over 60 minutes.[9] The dose may be repeated if necessary.

  • Corticosteroid Administration: For life-threatening (Grade 4) CRS or CRS refractory to tocilizumab, administer corticosteroids (e.g., dexamethasone or methylprednisolone).[9]

  • Monitoring: Continue to monitor for resolution of CRS and potential side effects of treatment.

Signaling Pathway and Workflow Diagrams

CRS_Management cluster_iCasp9_crs iCasp9/Rimiducid Pathway cluster_SoC_crs Standard of Care Pathway Rimiducid_crs Rimiducid (AP1903) iCasp9_crs Inducible Caspase-9 (iCasp9) Rimiducid_crs->iCasp9_crs Activates Apoptosis_crs Apoptosis of Engineered T-cell iCasp9_crs->Apoptosis_crs Cytokine_Cessation Cessation of Cytokine Release Apoptosis_crs->Cytokine_Cessation CRS_Resolution_iCasp9 CRS Resolution Cytokine_Cessation->CRS_Resolution_iCasp9 Tocilizumab Tocilizumab IL6R IL-6 Receptor Tocilizumab->IL6R Blocks IL6_Signaling_Block IL-6 Signaling Blockade CRS_Resolution_SoC CRS Resolution IL6_Signaling_Block->CRS_Resolution_SoC Corticosteroids_crs Corticosteroids Inflammatory_Suppression Broad Anti-inflammatory Effects Corticosteroids_crs->Inflammatory_Suppression Inflammatory_Suppression->CRS_Resolution_SoC

Signaling pathways for CRS management.

CRS_Workflow cluster_iCasp9_workflow_crs iCasp9/Rimiducid Workflow cluster_SoC_workflow_crs Standard of Care Workflow CRS_Diagnosis_iCasp9 Diagnosis of Severe CRS in patient with iCasp9-T cells Administer_Rimiducid_crs Administer Rimiducid CRS_Diagnosis_iCasp9->Administer_Rimiducid_crs Monitor_Rapid_Resolution Monitor for Rapid Symptom Resolution Administer_Rimiducid_crs->Monitor_Rapid_Resolution CRS_Diagnosis_SoC Diagnosis and Grading of CRS Administer_Tocilizumab Administer Tocilizumab CRS_Diagnosis_SoC->Administer_Tocilizumab Assess_Response_crs Assess Response Administer_Tocilizumab->Assess_Response_crs Administer_Steroids_crs Administer Corticosteroids (if refractory/severe) Assess_Response_crs->Administer_Steroids_crs No/Partial Response

Experimental workflows for CRS treatment.

References

Comparative

Comparative Analysis of SR-1903 Activity Across Diverse Cell Lines: A Guide for Researchers

For Immediate Release This guide provides a comprehensive comparison of the in vitro activity of SR-1903, a dual modulator of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR), across...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro activity of SR-1903, a dual modulator of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR), across various cell lines. SR-1903 acts as an inverse agonist of RORγ and an agonist of LXR, positioning it as a molecule of interest for research in immunology and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Summary of SR-1903 In Vitro Activity

The following table summarizes the known quantitative data on the activity of SR-1903 in different cell lines.

Cell LineCell TypeAssay TypeTarget/Effect MeasuredResult
RAW 264.7 Murine MacrophageGene Expression AnalysisInhibition of LPS-induced TREM-1, IL-6, and IL-33 expressionEffective Inhibition
Gene Expression AnalysisUpregulation of LXR target genes (ABCG1, FASN, SCD-1)Increased Expression
HepG2 Human Liver CarcinomaScintillation Proximity AssayDisplacement of [3H]T0901317 from human RORγIC₅₀: ~100 nM
Not SpecifiedPPARγ ActivityIC₅₀: 209 nM (binding, no activation)
Jurkat Human T-cell LeukemiaLuciferase Reporter AssayInhibition of RORγt-dependent transcriptionEffective Inhibition (by related RORγ inverse agonists)
Primary T-cells Murine and HumanTh17 Differentiation AssayInhibition of IL-17A productionEffective Inhibition (by related RORγ inverse agonists)

Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding of SR-1903's mechanism of action and its experimental evaluation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

SR1903_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR-1903 SR-1903 RORg RORγ SR-1903->RORg Enters Cell LXR LXR SR-1903->LXR CoR Co-repressor RORg->CoR Recruits RORg_DNA RORγ-DNA Complex RORg->RORg_DNA CoA Co-activator LXR->CoA Recruits LXR_DNA LXR-RXR-DNA Complex LXR->LXR_DNA CoR->RORg_DNA CoA->LXR_DNA Th17_Genes Th17-related Genes (e.g., IL-17) RORg_DNA->Th17_Genes Transcription Blocked LXR_Target_Genes LXR Target Genes (e.g., ABCG1, FASN) LXR_DNA->LXR_Target_Genes Transcription Activated Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., RAW 264.7, HepG2, Jurkat) Incubation Cell Treatment with SR-1903 (24-72 hours) Cell_Culture->Incubation SR1903_Prep SR-1903 Dilution Series SR1903_Prep->Incubation Reporter_Assay Luciferase Reporter Assay (RORγ/LXR activity) Incubation->Reporter_Assay Gene_Expression qRT-PCR / Western Blot (Target gene/protein expression) Incubation->Gene_Expression Viability_Assay Cell Viability Assay (MTT / MTS) Incubation->Viability_Assay Data_Analysis IC50 / EC50 Calculation Statistical Analysis Reporter_Assay->Data_Analysis Gene_Expression->Data_Analysis Viability_Assay->Data_Analysis

Validation

Unable to Identify SR-1903 as a Therapeutic Agent

Initial searches for a compound designated "SR-1903" have not yielded information on a therapeutic agent with this name. The dominant search result refers to the M1903 Springfield rifle, a firearm.

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "SR-1903" have not yielded information on a therapeutic agent with this name. The dominant search result refers to the M1903 Springfield rifle, a firearm.

This suggests that "SR-1903" may not be a publicly recognized name for a drug or research compound. It is possible that the designation is an internal code, a preclinical identifier not yet in the public domain, or a typographical error.

Without specific information on the biological context of SR-1903, it is not possible to provide a detailed comparison of its mechanism of action with other alternatives. To proceed with your request, please verify the compound's name and provide any additional identifying information, such as:

  • Therapeutic Area: (e.g., oncology, immunology, neurology)

  • Target Pathway or Molecule: (e.g., EGFR inhibitor, JAK/STAT pathway modulator)

  • Chemical Class or Company:

  • Any associated publication or patent numbers.

Once more specific information is available, a comprehensive guide detailing the mechanism of action, comparative data, experimental protocols, and relevant pathway diagrams can be developed.

Comparative

A Comparative Guide to SR9238 and Other Liver X Receptor (LXR) Inverse Agonists

This guide provides a detailed comparison of SR9238, a potent Liver X Receptor (LXR) inverse agonist, with other known inhibitors of LXR. The information is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of SR9238, a potent Liver X Receptor (LXR) inverse agonist, with other known inhibitors of LXR. The information is intended for researchers, scientists, and drug development professionals working on metabolic diseases and oncology.

Liver X Receptors (LXRs), including isoforms LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol, lipid, and glucose metabolism.[1][2] While LXR agonists have been explored for their anti-atherogenic properties, their therapeutic potential has been limited by their tendency to induce hepatic lipogenesis, leading to steatosis.[1][2] This has spurred the development of LXR inverse agonists, which suppress the basal activity of LXRs, offering a promising therapeutic strategy for conditions like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers.[1][3][4]

SR9238: A Liver-Selective LXR Inverse Agonist

SR9238 is a synthetic LXR inverse agonist that has demonstrated high potency for both LXRα and LXRβ.[3][5] It was developed to be liver-selective, aiming to minimize potential side effects associated with systemic LXR inhibition.[3] In preclinical studies, SR9238 has been shown to effectively suppress hepatic lipogenesis, inflammation, and lipid accumulation in mouse models of non-alcoholic steatohepatitis.[3][6]

Comparative Efficacy of LXR Inverse Agonists

The following table summarizes the in vitro efficacy of SR9238 and other notable LXR inverse agonists. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the basal activity of the LXR by 50%.

CompoundTarget(s)IC50 (nM)Cell LineAssay TypeReference
SR9238 LXRα210 - 214HEK293TCo-transfection with LXRE luciferase reporter[1][5]
LXRβ40 - 43HEK293TCo-transfection with LXRE luciferase reporter[1][5]
SR9243 LXRα/βData not specified in provided results.--[1][6]
Compound 10rr LXRβ~140 (3.5-fold less potent than SR9238)-LXRβ cotransfection assay[1][2]
Cholestenoic Acid Analogs LXRα/β>1000HepG2Suppression of LXR target gene expression[1][2]
GAC0001E5 (1E5) LXRβData not specified in provided results.MCF-7, MDA-MB-231MTT assay (cell proliferation)[7]

Signaling Pathway of LXR Inverse Agonists

LXR inverse agonists bind to the ligand-binding domain of LXR, inducing a conformational change that promotes the recruitment of corepressor proteins (e.g., NCoR) and suppresses the recruitment of coactivator proteins. This leads to the transcriptional repression of LXR target genes involved in lipogenesis and inflammation.

LXR_Inverse_Agonist_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LXR LXR LXRE LXRE LXR->LXRE Binds to RXR RXR Lipogenic_Genes Lipogenic Genes (e.g., SREBF1c, FASN) LXRE->Lipogenic_Genes Represses Transcription Corepressor Corepressor (e.g., NCoR) Corepressor->LXR Recruited by SR9238 SR9238 (LXR Inverse Agonist) SR9238->LXR Binds to

Caption: LXR inverse agonist signaling pathway.

Experimental Protocols

Co-transfection and Luciferase Reporter Gene Assay

This assay is commonly used to determine the potency of LXR modulators.

  • Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[8]

  • Transfection: Cells are seeded in 96-well plates and transiently transfected with expression vectors for LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs), and a control plasmid (e.g., GFP) for normalization.[8]

  • Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing the test compounds (e.g., SR9238) at various concentrations.[8]

  • Luciferase Assay: Following a 24-hour incubation with the compounds, cells are lysed, and luciferase activity is measured using a luminometer.[8]

  • Data Analysis: Luciferase activity is normalized to the control plasmid expression. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow for Luciferase Reporter Assay

Luciferase_Assay_Workflow A Seed HEK293T cells in 96-well plate B Transfect cells with LXR, LXRE-Luc, and control plasmids A->B C Incubate for 24 hours B->C D Treat cells with LXR inverse agonists C->D E Incubate for 24 hours D->E F Lyse cells and measure luciferase activity E->F G Analyze data and calculate IC50 values F->G

Caption: Workflow for LXR luciferase reporter assay.

Conclusion

SR9238 and other LXR inverse agonists represent a promising class of therapeutic agents for metabolic diseases and potentially cancer.[1][4] SR9238 distinguishes itself with its high potency and liver-selective action.[3] Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential and safety profile of these compounds. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in this field.

References

Validation

Comprehensive Search Reveals No Data on the Compound "SR-1903"

Initial investigations to gather data for a comparative guide on the synergistic effects of a compound identified as "SR-1903" have found no publicly available scientific literature, clinical data, or experimental protoc...

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to gather data for a comparative guide on the synergistic effects of a compound identified as "SR-1903" have found no publicly available scientific literature, clinical data, or experimental protocols associated with this designation. Extensive searches have yielded results unrelated to a therapeutic agent, with the majority of information pointing to the SR M1903 Springfield rifle, a firearm with a history of military use.

Efforts to identify "SR-1903" as a drug or research compound in pharmacological or biomedical databases have been unsuccessful. Consequently, the core requirements for the requested comparison guide—including quantitative data on synergistic effects, detailed experimental methodologies, and signaling pathway diagrams—cannot be fulfilled at this time.

A separate search for molecules with similar designations identified "AP1903," a small molecule dimerizer used as an inducible "suicide switch" in CAR T-cell therapies to mitigate toxicity. However, there is no indication that "AP1903" is synonymous with or related to the requested "SR-1903."

Given the complete absence of information on "SR-1903" in the public domain, it is not possible to provide the requested analysis. We urge researchers, scientists, and drug development professionals to verify the designation of the compound of interest. Should a different identifier or further details become available, a comprehensive guide can be compiled.

We are unable to proceed with generating data tables, experimental protocols, or visualizations for a compound that cannot be identified in the scientific literature. We recommend confirming the correct name and any alternative identifiers for the compound to enable a thorough and accurate analysis.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for SR-1903

Disclaimer: The designation "SR-1903" is not a universally recognized chemical identifier. Initial research has revealed several different substances associated with similar codes.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "SR-1903" is not a universally recognized chemical identifier. Initial research has revealed several different substances associated with similar codes. This document provides disposal procedures for Strontium Nitrate (CAS No. 10042-76-9) , a hazardous substance, based on the possibility that "SR-1903" is a product-specific identifier for a formulation containing this chemical. It is crucial to verify the exact chemical composition of your material with your supplier and consult the substance-specific Safety Data Sheet (SDS) before implementing any disposal protocol.

Other substances identified with similar designators include:

  • GPR19 Human siRNA Oligo Duplex (Product Number: SR301903): This is classified as a non-hazardous substance.[1]

  • UN/NA 1903: This refers to a "Disinfectant, liquid, corrosive, n.o.s.".[2]

  • A product containing Sodium Bisulfite (CAS No. 7631-90-5) .[3]

The following information is strictly for the disposal of Strontium Nitrate.

Essential Safety and Logistical Information for Strontium Nitrate Disposal

Strontium Nitrate is a strong oxidizer and can cause fire or explosion. It also causes serious eye damage and is harmful to aquatic life.[4] Proper disposal is essential to ensure the safety of laboratory personnel and the environment. Disposal must be carried out in accordance with local, state, and federal regulations.[3][5]

Quantitative Data for Strontium Nitrate

The following table summarizes key quantitative data for Strontium Nitrate, extracted from safety data sheets.

PropertyValueSource
Molecular Formula Sr(NO₃)₂[6]
Molecular Weight 211.63 g/mol [6]
Appearance White crystalline solid[7]
pH 5.0 - 7.0 (Saturated solution at 25°C)[6]
Melting Point 570 °C (1058 °F)[4][6]
Boiling Point Decomposes-
Solubility in Water 709 g/L at 18°C[6]
Specific Gravity 2.986 g/cm³[6]
Partition Coefficient (log Pow) 0.19 (Bioaccumulation is not expected)[4]

Step-by-Step Disposal Protocol for Strontium Nitrate

The disposal of Strontium Nitrate must be handled by trained personnel in a controlled environment.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4][5][6] In case of dust, use respiratory protection.

2. Waste Collection:

  • Collect waste Strontium Nitrate in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Do not mix Strontium Nitrate waste with other chemical waste, especially combustible materials, organic materials, strong acids, reducing agents, or finely powdered metals.[5][7]

3. Spill Management:

  • In case of a spill, evacuate the area.

  • Keep combustibles (wood, paper, oil, etc.) away from the spilled material.[7]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[5]

  • Do not return spilled material to the original container.

4. Disposal Route:

  • Dispose of the waste through a licensed and approved hazardous waste disposal company.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

  • Do not dispose of Strontium Nitrate down the drain or in the regular trash.[5]

Experimental Protocols

The provided safety data sheets do not contain detailed experimental protocols. The information focuses on safety, handling, and disposal.

Diagrams

Logical Workflow for Hazardous Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a hazardous chemical like Strontium Nitrate.

G cluster_prep Preparation & Identification cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Unwanted Chemical identify Identify Chemical & Hazards (Consult SDS) start->identify segregate Segregate Waste (e.g., Oxidizers, Flammables, Corrosives) ppe Select Appropriate PPE identify->ppe ppe->segregate container Use Designated, Labeled, & Sealed Waste Container segregate->container storage Store in a Secure, Ventilated Area Away from Incompatibles container->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor storage->contact_ehs transport Arrange for Professional Waste Pickup & Disposal contact_ehs->transport end End: Disposal Complete transport->end

Caption: A flowchart outlining the key steps for the safe disposal of hazardous laboratory chemicals.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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